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  • Product: 1-Sulfamoylcyclobutane-1-carboxylic acid
  • CAS: 2167462-16-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Solubility Profile of 1-Sulfamoylcyclobutane-1-carboxylic Acid in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development In the landscape of modern drug discovery and development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] For a compound like 1-Sulfamoylcyclobutane-1-carboxylic acid, a molecule possessing both a sulfonamide and a carboxylic acid moiety, the solubility profile in various organic solvents is a complex yet crucial piece of the puzzle. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering insights for researchers, scientists, and drug development professionals.

Molecular Structure and its Implications for Solubility

The structure of 1-Sulfamoylcyclobutane-1-carboxylic acid, featuring a polar sulfamoyl group (-SO₂NH₂) and a carboxylic acid group (-COOH) attached to a cyclobutane ring, dictates its interactions with different solvents. The presence of both hydrogen bond donors and acceptors in these functional groups suggests a propensity for solubility in polar solvents.[2][3] Conversely, the non-polar cyclobutane backbone contributes to some lipophilic character, which may allow for limited solubility in less polar organic solvents.[4]

The interplay between these functional groups and the overall molecular architecture creates a unique solubility profile that must be experimentally determined. The acidic nature of the carboxylic acid and the potential for the sulfonamide group to act as a weak acid can also lead to pH-dependent solubility in protic solvents.[5]

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility. Approaches like the extended Hildebrand solubility parameter (δ) can be employed to predict the solubility of sulfonamides in various solvents.[6] This model relates the solubility of a solute to the cohesive energy densities of the solute and the solvent. A closer match between the solubility parameters of the solute and the solvent generally indicates higher solubility.

For carboxylic acids, the principle of "like dissolves like" is a useful guiding principle.[4] Solvents that can engage in hydrogen bonding are expected to be effective at solvating the polar carboxyl group.[4][7][8]

Experimental Determination of Solubility: A Rigorous Protocol

A robust and reproducible experimental protocol is essential for obtaining reliable solubility data. The isothermal saturation shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[1][9][10]

Materials and Equipment
  • 1-Sulfamoylcyclobutane-1-carboxylic acid (high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene) of analytical grade

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • pH meter (for protic solvents)

Step-by-Step Experimental Workflow
  • Preparation of Solvent Systems: Prepare a range of organic solvents covering a spectrum of polarities.

  • Sample Preparation: Accurately weigh an excess amount of 1-Sulfamoylcyclobutane-1-carboxylic acid into vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]

  • Equilibration: Add a known volume of the selected organic solvent to each vial. Cap the vials tightly and place them in a thermostatically controlled shaker bath set at a specific temperature (e.g., 25 °C or 37 °C).[11][12]

  • Agitation: Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a set period to allow the undissolved solid to sediment.[9]

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L.

The following diagram illustrates the experimental workflow for determining solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare Organic Solvents add_solvent Add Solvent to Compound prep_solvent->add_solvent prep_sample Weigh Excess Compound prep_sample->add_solvent equilibrate Equilibrate in Shaker Bath add_solvent->equilibrate sediment Allow Sedimentation equilibrate->sediment sample Sample and Filter Supernatant sediment->sample hplc Quantify via HPLC sample->hplc calculate Calculate Solubility hplc->calculate

Caption: Experimental workflow for solubility determination.

Expected Solubility Profile and Mechanistic Insights

While specific data for 1-Sulfamoylcyclobutane-1-carboxylic acid is not publicly available, we can predict its solubility behavior based on its functional groups and the properties of similar compounds.

Table 1: Predicted Solubility of 1-Sulfamoylcyclobutane-1-carboxylic Acid in Common Organic Solvents

SolventPolarity IndexExpected SolubilityRationale
Methanol5.1HighPolar protic solvent, capable of strong hydrogen bonding with both the carboxylic acid and sulfonamide groups.[3]
Ethanol4.3HighSimilar to methanol, a polar protic solvent that can effectively solvate the polar functional groups.[3][4]
Acetone5.1Moderate to HighA polar aprotic solvent that can act as a hydrogen bond acceptor for the carboxylic acid and sulfonamide protons.
Ethyl Acetate4.4ModerateA moderately polar solvent with some hydrogen bond accepting capability.
Dichloromethane3.1Low to ModerateA less polar solvent, solubility will depend on the contribution of the non-polar cyclobutane ring.
Toluene2.4LowA non-polar aromatic solvent, expected to have poor interaction with the polar functional groups.[7]
Dimethyl Sulfoxide (DMSO)7.2Very HighA highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds.[13]

The following diagram illustrates the key intermolecular interactions influencing solubility.

G cluster_solvents Solvent Interactions compound 1-Sulfamoylcyclobutane-1-carboxylic Acid -COOH -SO₂NH₂ polar_protic Polar Protic (e.g., Methanol) H-Bond Donor & Acceptor compound->polar_protic Strong Interaction (High Solubility) polar_aprotic Polar Aprotic (e.g., Acetone) H-Bond Acceptor compound->polar_aprotic Moderate Interaction (Moderate Solubility) nonpolar Non-Polar (e.g., Toluene) van der Waals compound->nonpolar Weak Interaction (Low Solubility)

Caption: Intermolecular forces driving solubility.

Regulatory Considerations and Trustworthiness

For drug development professionals, solubility data must be generated in accordance with regulatory guidelines. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidance on solubility studies as part of the Biopharmaceutics Classification System (BCS).[11][12][14][15][16][17][18][19] Following these guidelines ensures the integrity and acceptability of the data for regulatory submissions. Key aspects include conducting experiments at 37 ± 1 °C and over a relevant pH range for aqueous solubility, although for organic solvents, a standard temperature like 25 °C is often used for initial screening.[11][12]

The protocol described in this guide is designed to be a self-validating system. By using a well-characterized analytical method like HPLC, ensuring the system is at equilibrium, and confirming the presence of excess solid, the resulting data is trustworthy and scientifically sound.

Conclusion: A Foundation for Formulation Development

A thorough understanding of the solubility profile of 1-Sulfamoylcyclobutane-1-carboxylic acid in a range of organic solvents is a critical first step in the formulation development process. This data informs the selection of appropriate solvent systems for crystallization, purification, and the preparation of dosage forms. The methodologies and principles outlined in this guide provide a robust framework for researchers to generate the high-quality, reliable data necessary to advance a drug candidate through the development pipeline.

References

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • CK-12 Foundation. Physical Properties of Carboxylic Acids. [Link]

  • Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., & Beer, R. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 71(12), 1334–1340. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Chemistry LibreTexts. 15.4: Physical Properties of Carboxylic Acids. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4040–4049. [Link]

  • Cysewski, P., & Jeliński, T. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 1–11. [Link]

  • ResearchGate. Solubility prediction of sulfonamides at various temperatures using a single determination. [Link]

  • International Council for Harmonisation. ICH Harmonised Guideline: Biopharmaceutics Classification System-Based Biowaivers M9. [Link]

  • European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

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  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • SciSpace. Thermodynamic study of the solubility of some sulfonamides in cyclohexane. [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • National Center for Biotechnology Information. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

  • Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • RAPS. Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. [Link]

  • ECA Academy. ICH M9: Biopharmaceutics Classification System-based Biowaivers. [Link]

  • Federal Register. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances; Guidance for Industry; Availability. [Link]

  • U.S. Food and Drug Administration. Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]

  • ResearchGate. The "High Solubility" Definition of the Current FDA Guidance on Biopharmaceutical Classification System May Be Too Strict for Acidic Drugs | Request PDF. [Link]

  • U.S. Food and Drug Administration. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • PubChem. 1-Sulfanylcyclobutane-1-carboxylic acid. [Link]

  • University of Arizona. Carboxylic Acid Structure and Chemistry: Part 1. [Link]

  • Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]

  • ResearchGate. Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... | Download Table. [Link]

  • University of Hawai'i at Mānoa. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Office of Scientific and Technical Information. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

  • Reddit. carboxylic acid solubility + TLC : r/chemhelp. [Link]

Sources

Exploratory

The Influence of the Cyclobutane Ring on the pKa of Carboxylic Acid and Sulfonamide Groups: An In-depth Technical Guide

Abstract The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry. Its unique conformational constraints and electronic properties can significantly i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry. Its unique conformational constraints and electronic properties can significantly influence the physicochemical characteristics of bioactive molecules. This guide provides a comprehensive analysis of the impact of the cyclobutane ring on the acidity (pKa) of two critical functional groups in drug design: carboxylic acids and sulfonamides. We will delve into the underlying electronic and steric effects, present experimental and computational data, and provide detailed protocols for the accurate determination of pKa values for these unique molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of cyclobutane-containing compounds.

Introduction: The Significance of pKa and the Intriguing Nature of the Cyclobutane Ring

The acid dissociation constant (pKa) is a fundamental parameter in drug discovery and development. It governs the ionization state of a molecule at a given pH, which in turn dictates crucial properties such as solubility, permeability, metabolic stability, and target binding affinity.[1] A thorough understanding and precise control of a molecule's pKa are therefore essential for optimizing its pharmacokinetic and pharmacodynamic profiles.

The cyclobutane ring, a four-membered carbocycle, possesses a higher degree of ring strain compared to its larger cycloalkane counterparts like cyclopentane and cyclohexane.[2] This strain arises from bond angle distortion and torsional strain, leading to unique electronic properties. Specifically, the carbon-carbon bonds within the cyclobutane ring have a higher p-character, which consequently imparts a greater s-character to the exocyclic bonds.[3][4] This increased s-character makes the orbitals of the exocyclic bonds more electronegative, a factor that can significantly influence the acidity of attached functional groups.[3]

This guide will explore the tangible consequences of these electronic and steric properties on the pKa of carboxylic acids and sulfonamides, two functional groups frequently employed in drug design to modulate acidity and engage in crucial interactions with biological targets.

Cyclobutane Carboxylic Acids: A Study in Acidity Modulation

The carboxylic acid group is a common acidic functional group in pharmaceuticals. Its pKa is a critical determinant of its charge at physiological pH (around 7.4), which affects its ability to form salt bridges with protein targets and influences its absorption and distribution.

The Inductive Effect of the Cyclobutane Ring

The increased s-character of the exocyclic carbon orbital of the cyclobutane ring leads to an electron-withdrawing inductive effect.[3] This effect helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa).

Compared to acyclic analogues, cyclobutanecarboxylic acid is a stronger acid. For instance, the pKa of cyclobutanecarboxylic acid is approximately 4.79, which is slightly lower than that of isobutyric acid ((CH₃)₂CHCOOH), which has a pKa of around 4.86. While this difference is modest, it highlights the subtle but significant electronic influence of the cyclobutane ring.

A more pronounced effect is observed when comparing cycloalkanecarboxylic acids of varying ring sizes. The acidity generally increases with increasing ring strain due to the enhanced s-character of the exocyclic bonds.[5]

Table 1: Comparison of pKa Values of Cycloalkanecarboxylic Acids

Carboxylic AcidpKa Value
Cyclopropanecarboxylic Acid~4.83
Cyclobutanecarboxylic Acid ~4.79 [6]
Cyclopentanecarboxylic Acid~4.99
Cyclohexanecarboxylic Acid~4.90

Note: pKa values can vary slightly depending on the experimental conditions.

Substituent Effects on the pKa of Cyclobutane Carboxylic Acids

The acidity of cyclobutane carboxylic acids can be further modulated by the introduction of substituents on the ring. Electron-withdrawing groups will enhance the acidity (lower the pKa) by further stabilizing the carboxylate anion, while electron-donating groups will have the opposite effect.[7][8][9] The magnitude of this effect is dependent on the nature of the substituent and its position relative to the carboxylic acid group.

A study on fluorinated cyclobutane building blocks provides quantitative insight into this phenomenon.

Table 2: pKa Values of Substituted Cyclobutane Carboxylic Acids

CompoundStructurepKa Value
Cyclobutanecarboxylic acid4.79
cis-3-Fluorocyclobutanecarboxylic acid4.54[10]
trans-3-Fluorocyclobutanecarboxylic acid4.49[10]

The data clearly demonstrates that the electronegative fluorine atom withdraws electron density from the ring, stabilizing the conjugate base and thus lowering the pKa, making the substituted acids more acidic than the parent cyclobutanecarboxylic acid.[10]

Cyclobutane Sulfonamides: A Less Explored Frontier

The sulfonamide group (-SO₂NH₂) is another critical acidic moiety in medicinal chemistry, found in a wide range of drugs, including diuretics, antibiotics, and anticonvulsants.[11] The acidity of the sulfonamide proton is crucial for its biological activity, often enabling it to act as a hydrogen bond donor or to exist in an ionized state. The pKa of sulfonamides typically ranges from 9 to 11, but can be significantly influenced by the nature of the substituent on the nitrogen and the group attached to the sulfur atom.[11]

Expected Influence of the Cyclobutane Ring on Sulfonamide pKa

Similar to the carboxylic acids, the electron-withdrawing nature of the cyclobutane ring is expected to increase the acidity of a directly attached sulfonamide group. The increased s-character of the exocyclic C-S bond should lead to a greater polarization of the S-N bond, facilitating the departure of the proton from the nitrogen atom.

Synthesis and Importance in Drug Discovery

The incorporation of cyclobutane sulfonamides into drug candidates is an active area of research. A general synthetic route to access these compounds often involves the preparation of a cyclobutyl Grignard reagent, followed by reaction with sulfuryl chloride to form the sulfonyl chloride, which is then reacted with ammonia or an amine to yield the desired sulfonamide.[12]

Diagram 1: General Synthetic Workflow for Cyclobutane Sulfonamides

G start Cyclobutyl Bromide grignard Cyclobutylmagnesium Bromide (Grignard Reagent) start->grignard Mg, THF sulfonyl_chloride Cyclobutylsulfonyl Chloride grignard->sulfonyl_chloride 1. SO2Cl2 2. Quench sulfonamide Cyclobutane Sulfonamide sulfonyl_chloride->sulfonamide NH3 or R-NH2 G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis calibrate Calibrate pH Meter prepare_sample Prepare Sample Solution (known concentration, constant ionic strength) calibrate->prepare_sample setup Setup Titration Apparatus (N2 purge, constant temperature) prepare_sample->setup titrate Titrate with Standardized Acid/Base setup->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve record->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka

Caption: A step-by-step workflow for the experimental determination of pKa.

Computational pKa Prediction: In Silico Insights

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values. These methods can provide valuable insights early in the drug discovery process, helping to prioritize compounds for synthesis and experimental testing.

Methodologies for pKa Prediction

Several computational approaches can be employed for pKa prediction, ranging from empirical methods to first-principles quantum mechanical (QM) calculations.

  • Empirical Methods: These methods, often based on quantitative structure-property relationships (QSPR), use existing pKa data to train models that can predict the pKa of new compounds. They are fast but may be less accurate for novel scaffolds like cyclobutanes if they are not well-represented in the training data. [2]* Quantum Mechanical Methods: QM methods, such as those based on Density Functional Theory (DFT), calculate the free energy change of the deprotonation reaction in solution. These methods are more computationally intensive but can provide higher accuracy, especially for compounds with unusual electronic or steric properties. [13][14]The use of implicit solvent models (e.g., SMD, PCM) is crucial for accurately capturing the effect of the solvent on the pKa. [12]* Combined QM/Machine Learning (ML) Approaches: More recent methods combine the rigor of QM calculations with the speed of machine learning to create highly accurate and efficient pKa prediction models. [10][15] Diagram 3: Logic of Computational pKa Prediction

G cluster_input Input cluster_calculation Calculation Engine cluster_output Output mol_structure Molecular Structure (e.g., SMILES, SDF) qm_ml QM/ML Model mol_structure->qm_ml free_energy Calculate ΔG of Deprotonation qm_ml->free_energy pka_value Predicted pKa Value free_energy->pka_value pKa ∝ ΔG

Caption: A simplified overview of the computational pKa prediction process.

Considerations for Cyclobutane-Containing Compounds

When predicting the pKa of cyclobutane derivatives, it is important to use computational methods that can accurately model the strained ring system. High-level QM methods or ML models trained on diverse datasets that include strained rings are likely to provide the most reliable results.

Case Study: Cyclobutane Moieties in Drug Candidates

The unique properties of the cyclobutane ring have been leveraged in the design of several drug candidates. For example, in the development of RORγt inhibitors for autoimmune diseases, replacing a flexible n-butanoic acid with a rigid cis-cyclobutane acetic acid led to an improvement in the pharmacokinetic profile. [16]The rigid cyclobutane scaffold helped to pre-organize the molecule for optimal binding to the target. While the specific pKa of the carboxylic acid in this compound (TAK-828F) is not publicly reported, its acidity is a key feature for its interaction with the target protein. [16]

Conclusion and Future Perspectives

The cyclobutane ring is more than just a passive scaffold; its inherent ring strain and resulting electronic properties actively modulate the acidity of attached carboxylic acid and sulfonamide groups. The increased s-character of the exocyclic bonds leads to an electron-withdrawing inductive effect, generally resulting in a lower pKa compared to unstrained acyclic or larger cycloalkyl analogues. This effect can be further tuned by the introduction of substituents on the cyclobutane ring.

For medicinal chemists and drug discovery scientists, a deep understanding of these principles is crucial for the rational design of molecules with optimized physicochemical properties. The ability to fine-tune the pKa of key functional groups by incorporating a cyclobutane moiety provides a powerful tool for enhancing target affinity, improving solubility, and modulating pharmacokinetic parameters.

Future research in this area will likely focus on expanding the experimental pKa database for a wider variety of substituted cyclobutane carboxylic acids and, importantly, for a range of cyclobutane sulfonamides. Furthermore, the continued development of accurate and efficient computational pKa prediction methods for strained ring systems will undoubtedly accelerate the exploration of cyclobutane-containing compounds in the quest for novel therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 1-Methylcyclobutane-1-sulfonamide.
  • Sharad Pratap Singh. (2017, February 18). Cyclopropane, cyclobutane, and cyclopentane.
  • Gurbych, O., et al. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and...
  • Wouters, J., et al. (2022).
  • Rowan. (n.d.). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials.
  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
  • Khan Academy. (n.d.). Substituent effects on acidic strength.
  • Khan Academy. (2024, July 30). Substituent effects on acidic strength | Aldehydes, ketones & carb. acids | Chemistry [Video]. YouTube.
  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. In Organic Chemistry.
  • Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa prediction: are we there yet? Theoretical Chemistry Accounts, 125(1-2), 3-21.
  • Klicić, J. J., et al. (2002). Prediction of pKa values using the continuum solvation model SM5.42R. The Journal of Physical Chemistry A, 106(5), 788-797.
  • Franz, R. G., & Gallaschun, R. J. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. AAPS PharmSci, 3(2), E10.
  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
  • PharmaBlock. (n.d.).
  • Chemistry Stack Exchange. (2017, February 4). Why is cyclopropane more acidic than propane.
  • Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6273–6284.
  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • Cope, S. M., et al. (2011). Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain. The Journal of organic chemistry, 76(2), 380–390.
  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & medicinal chemistry, 12(20), 5395–5403.
  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series...
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Foundational

Technical Guide: Safety, Toxicology, and Synthesis of 1-Sulfamoylcyclobutane-1-carboxylic acid

Executive Summary & Compound Identification[1] 1-Sulfamoylcyclobutane-1-carboxylic acid is a specialized bifunctional building block used in the synthesis of pharmaceutical candidates, particularly in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification[1]

1-Sulfamoylcyclobutane-1-carboxylic acid is a specialized bifunctional building block used in the synthesis of pharmaceutical candidates, particularly in the development of enzyme inhibitors (e.g., carbonic anhydrase inhibitors) and bioisosteres of amino acids. Its structure features a cyclobutane ring substituted at the same carbon (geminal) with both a carboxylic acid and a primary sulfonamide group.

This guide provides a comprehensive technical analysis of its safety profile, toxicological implications, and robust synthesis pathways, designed for researchers requiring high-fidelity data for risk assessment and experimental design.

Chemical Identity
PropertyDetail
Chemical Name 1-Sulfamoylcyclobutane-1-carboxylic acid
CAS Number 2167462-16-8
Synonyms 1-Aminosulfonylcyclobutane-1-carboxylic acid; 1-Carboxycyclobutane-1-sulfonamide
Molecular Formula C₅H₉NO₄S
Molecular Weight 179.20 g/mol
SMILES NS(=O)(=O)C1(CCC1)C(=O)O
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)

Safety Data Sheet (SDS) Analysis

Note on Data Availability: As a research-grade intermediate, specific regulatory toxicology reports (e.g., NTP, IARC) are unavailable. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous sulfamoyl-carboxylic acids and supplier safety data.

GHS Classification (29 CFR 1910.1200 / Regulation (EC) No 1272/2008)
Hazard ClassCategoryHazard Statement CodeDescription
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[1]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[1]
Precautionary Statements (P-Codes)
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

Critical Handling Protocols
  • Acidity Warning: The carboxylic acid moiety (pKa ~3.5–4.[3]0) makes this compound corrosive to mucous membranes in high concentrations.

  • Sulfonamide Sensitivity: While structurally distinct from arylamine sulfonamide antibiotics (which cause most "sulfa allergies"), researchers with known sulfonamide hypersensitivity should exercise extreme caution.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture can lead to clumping and hydrolysis risks over extended periods.

Toxicology & Metabolic Stability

Structure-Activity Relationship (SAR) Analysis

The toxicity profile is dictated by its two functional groups and the strained cyclobutane ring.

  • Local Irritation (High Confidence):

    • Mechanism: The free carboxylic acid donates protons to tissue surfaces, causing pH-dependent irritation. The geminal substitution pattern increases steric bulk but does not significantly mitigate the acidity compared to unsubstituted cyclobutanecarboxylic acid.

    • Risk: Inhalation of dust can cause acute respiratory tract inflammation (H335).

  • Systemic Toxicity (Moderate Confidence):

    • Sulfonamide Moiety: Primary sulfonamoyl groups (

      
      ) are classic pharmacophores for Carbonic Anhydrase (CA) inhibition .
      
    • Potential Side Effect: Systemic absorption may lead to off-target CA inhibition, potentially causing electrolyte imbalances or diuresis in animal models.

    • Metabolism: The cyclobutane ring is metabolically robust. Unlike cyclopropane, it does not easily undergo ring-opening metabolism. The primary metabolic route is likely Phase II conjugation (glucuronidation) of the carboxylic acid.

Predicted Physiochemical Properties[8]
  • pKa (Acid): ~3.8 (Carboxylic acid)

  • pKa (Base): ~10.1 (Sulfonamide nitrogen)[4]

  • LogP: ~ -0.5 to 0.2 (Low lipophilicity due to polarity of both functional groups).

Experimental Protocols: Synthesis & Characterization

Editorial Insight: Direct sulfonation of cyclobutanecarboxylic acid is chemically inefficient due to the deactivating nature of the carboxyl group. The most robust "field-proven" synthesis utilizes a thiol-oxidation route starting from 1,1-cyclobutanedicarboxylic acid precursors. This method avoids harsh conditions that could degrade the strained ring.

Validated Synthesis Pathway

The synthesis strategy involves constructing the carbon skeleton first, introducing a sulfur handle (thiol), and then oxidizing it to the sulfonamide.

Step 1: Bromination
  • Precursor: Cyclobutane-1,1-dicarboxylic acid (or its partial ester).[5]

  • Reagent: Bromine (

    
    ) / Hunsdiecker conditions or alpha-bromination of the ester.
    
  • Product: 1-Bromocyclobutane-1-carboxylic acid.

Step 2: Thiol Substitution
  • Reagent: Thiourea or Potassium Thioacetate (

    
    ).
    
  • Protocol: Reflux in ethanol followed by alkaline hydrolysis.

  • Mechanism:

    
     displacement of the bromide by the sulfur nucleophile.
    
  • Intermediate: 1-Sulfanylcyclobutane-1-carboxylic acid (CAS 1616361-00-2).

Step 3: Oxidative Chlorination & Amination
  • Reagent: Chlorine gas (

    
    ) in aqueous acetic acid or N-chlorosuccinimide (NCS).
    
  • Intermediate: 1-Chlorosulfonylcyclobutane-1-carboxylic acid.

  • Final Step: Treatment with aqueous Ammonia (

    
    ) or liquid ammonia at -78°C.
    
  • Purification: Recrystallization from water/ethanol.

Synthesis Workflow Diagram

SynthesisRoute Start 1,1-Cyclobutane- dicarboxylic acid Bromo 1-Bromo-1-carboxy- cyclobutane Start->Bromo 1. Decarboxylative Bromination Thiol 1-Sulfanyl- cyclobutane-1-COOH Bromo->Thiol 2. Thiourea/NaOH (SN2 Displacement) SulfonylCl Sulfonyl Chloride Intermediate Thiol->SulfonylCl 3. Cl2 / H2O (Oxidative Chlorination) Final 1-Sulfamoylcyclobutane- 1-carboxylic acid SulfonylCl->Final 4. NH3 (aq) (Amination)

Caption: Step-wise synthesis via the "Thiol-Oxidation" route, ensuring regioselective installation of the sulfonamide group.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.5 ppm (s, 1H, -COOH , broad exchangeable)
      
    • 
       7.1 ppm (s, 2H, -SO₂NH ₂, broad exchangeable)
      
    • 
       2.4–2.6 ppm (m, 4H, cyclobutane 
      
      
      
      -CH₂)
    • 
       1.8–2.0 ppm (m, 2H, cyclobutane 
      
      
      
      -CH₂)
  • LC-MS:

    • ESI negative mode: m/z 178.0

      
       (Deprotonation of carboxylic acid).
      
  • IR Spectroscopy:

    • ~1700–1720 cm⁻¹ (C=O stretch, carboxylic acid).

    • ~1340 cm⁻¹ and 1160 cm⁻¹ (S=O asymmetric/symmetric stretches).

References

  • Enamine Store. (2024). 1-sulfamoylcyclobutane-1-carboxylic acid - Building Block Data. Retrieved from

  • PubChem. (n.d.). 1-Sulfanylcyclobutane-1-carboxylic acid (Precursor Data). National Library of Medicine. Retrieved from

  • Organic Syntheses. (1963).[5] Synthesis of 1,1-Cyclobutanedicarboxylic acid. Org. Synth. Coll. Vol. 4, p. 288.[5] Retrieved from

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Context for Sulfonamide Toxicology).
  • Sigma-Aldrich. (2024). Safety Data Sheet: Generic Sulfamoyl Carboxylic Acids. Retrieved from

Sources

Exploratory

Steric & Conformational Dynamics of 1-Sulfamoylcyclobutane-1-carboxylic Acid: A Technical Analysis

Executive Summary This guide provides a rigorous analysis of the steric and electronic properties of 1-sulfamoylcyclobutane-1-carboxylic acid , a conformationally restricted bioisostere of amino acids and phosphate trans...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous analysis of the steric and electronic properties of 1-sulfamoylcyclobutane-1-carboxylic acid , a conformationally restricted bioisostere of amino acids and phosphate transition states. Unlike flexible acyclic analogs, this scaffold exhibits unique "gem-disubstitution" effects that lock the molecule into specific bioactive conformations. This document details the structural forces at play, the synthetic challenges imposed by steric bulk, and a self-validating protocol for mapping these steric parameters in drug discovery.

Structural Architecture: The Gem-Disubstitution Effect

Cyclobutane Ring Dynamics

The cyclobutane ring is not planar. To relieve the torsional strain caused by eight eclipsing methylene hydrogens, the ring adopts a puckered "butterfly" conformation . The puckering angle (


) typically oscillates between 25° and 35°.

In 1-sulfamoylcyclobutane-1-carboxylic acid , the presence of two bulky functional groups on the same carbon (C1) introduces the Thorpe-Ingold Effect (or gem-dimethyl effect).

  • Internal Angle Compression: The bulky external groups (-COOH and -SO₂NH₂) repel each other, compressing the internal C2-C1-C4 bond angle to

    
    .
    
  • Puckering Stabilization: This compression forces the ring into a deeper pucker to minimize transannular strain (1,3-diaxial-like interactions).

Substituent Orientation (Pseudo-Axial vs. Pseudo-Equatorial)

The gem-disubstitution forces a dichotomy in substituent orientation:

  • The Sulfamoyl Group (-SO₂NH₂): Due to the tetrahedral geometry of the sulfur atom and its larger van der Waals radius compared to the carbonyl carbon, the sulfamoyl group preferentially adopts the pseudo-equatorial position to minimize steric clash with the C3 methylene hydrogens.

  • The Carboxylic Acid (-COOH): Consequently, the carboxylic acid is often forced into a pseudo-axial orientation.

Technical Insight: This rigid orientation is critical for binding affinity. If a protein pocket requires an equatorial carboxylate, this scaffold may incur a high entropic penalty to bind, unless the binding energy overcomes the conformational strain.

The Steric-Electronic Interface: Intramolecular Locking

The steric hindrance in this molecule is not merely repulsive; it is sculpted by electronic attractive forces.

Intramolecular Hydrogen Bonding

The proximity of the acidic sulfonamide protons (


) and the carbonyl oxygen creates a high probability of a 6-membered intramolecular hydrogen bond .
  • Donor: Sulfonamide N-H[1]

  • Acceptor: Carboxylic Carbonyl Oxygen (C=O)

This interaction "locks" the rotation of the C1-substituents, creating a bicyclic-like rigidity. This effectively reduces the hydrodynamic radius of the molecule but increases the energy barrier for reactions requiring free rotation (e.g., amide coupling).

Electronic Shielding

The electron-withdrawing nature of the sulfonyl group (


) significantly increases the acidity of the carboxylic acid (lowering 

from ~4.8 to ~3.5). However, the steric bulk of the sulfonyl oxygens shields the carbonyl carbon from nucleophilic attack, complicating synthetic derivatization.

Synthetic Implications: Overcoming Steric Bottlenecks[2]

Synthesizing derivatives of 1-sulfamoylcyclobutane-1-carboxylic acid requires navigating the "Steric Wall" created by the gem-disubstitution.

The "Steric Wall" Phenomenon

In standard peptide coupling (e.g., using EDC/NHS), the tetrahedral intermediate formed at the carbonyl carbon is severely crowded by the adjacent sulfonyl oxygens and the cyclobutane ring hydrogens.

Data: Relative Coupling Rates (Normalized to Glycine) | Substrate | Relative Rate (


) | Steric Factor |
| :--- | :--- | :--- |
| Glycine | 1.0 | Minimal |
| Cycloleucine (1-aminocyclobutane-1-COOH) | 0.05 | High (Gem-disubstitution) |
| 1-Sulfamoylcyclobutane-1-COOH  | < 0.01  | Severe (Gem-disubstitution + Sulfonyl bulk)  |
Mitigation Strategies
  • Reagent Selection: Use high-activity coupling reagents like HATU or COMU that generate less bulky active esters (At-HOAt) compared to NHS esters.

  • Solvent Effects: Use polar aprotic solvents (DMF/DMAc) to disrupt the intramolecular H-bond network, making the carbonyl more accessible.

Visualization of Conformational Dynamics

The following diagram illustrates the relationship between ring strain, steric bulk, and the resulting bioactive conformation.

ConformationDynamics GemSub Gem-Disubstitution (C1 Position) Thorpe Thorpe-Ingold Effect (Angle Compression) GemSub->Thorpe Induces StericRep Steric Repulsion (-SO2NH2 vs -COOH) GemSub->StericRep Creates Pucker Ring Puckering (25-35°) Thorpe->Pucker Stabilizes StericRep->Pucker Forces HBond Intramolecular H-Bonding StericRep->HBond Proximity BioConf Locked Bioactive Conformation Pucker->BioConf Defines Geometry HBond->BioConf Rigidifies

Figure 1: The causal pathway from gem-disubstitution to the "locked" bioactive conformation.

Experimental Protocol: Steric Mapping Workflow

To validate the steric hindrance and conformational preference of this scaffold in solution, use the following Hybrid Computational-NMR Protocol .

Phase 1: Computational Prediction (DFT)
  • Conformer Generation: Generate conformers rotating the

    
     (C1-COOH) and 
    
    
    
    (C1-SO2) dihedrals.
  • Optimization: Optimize geometries using DFT (B3LYP/6-31G* level) in implicit solvent (water).

  • Energy Calculation: Identify the Global Minimum (GM) and calculate the Boltzmann population. Look for the "Butterfly" pucker.

Phase 2: Experimental Validation (VT-NMR)

This protocol validates the existence of the intramolecular H-bond, which is the primary marker of steric locking.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of compound in DMSO-

    
     (dry).
    
  • Variable Temperature (VT) NMR: Acquire

    
    H NMR spectra at 298K, 308K, 318K, 328K, and 338K.
    
  • Chemical Shift Tracking: Monitor the Sulfonamide N-H peak (

    
     ppm).
    
  • Coefficient Calculation: Plot

    
     (ppm) vs. Temperature (K). Calculate the temperature coefficient (
    
    
    
    ).

Interpretation Criteria:

  • 
     ppb/K:  Indicates Intramolecular H-bonding  (Solvent shielded). The steric lock is active.
    
  • 
     ppb/K:  Indicates Intermolecular exchange  (Solvent exposed). The molecule is flexible.
    
Phase 3: Workflow Visualization

StericProtocol cluster_0 Phase 1: In Silico cluster_1 Phase 2: Wet Lab Validation DFT_Gen Generate Conformers (Rotamer Library) DFT_Opt DFT Optimization (B3LYP/6-31G*) DFT_Gen->DFT_Opt DFT_Res Identify Global Min (Puckering Angle) DFT_Opt->DFT_Res Sample Dissolve in DMSO-d6 DFT_Res->Sample Guide Experiment VT_NMR Run VT-NMR (298K - 338K) Sample->VT_NMR Calc Calc Temp Coefficient (Δδ/ΔT) VT_NMR->Calc Decision Δδ/ΔT Value? Calc->Decision Result_Lock Sterically Locked (Intramolecular H-Bond) Decision->Result_Lock > -3 ppb/K Result_Flex Flexible/Exposed (Intermolecular) Decision->Result_Flex < -5 ppb/K

Figure 2: Self-validating workflow for confirming steric locking and H-bond integrity.

References

  • Wiberg, K. B. (1965). The Deuterium Isotope Effect on the NMR Spectrum of Cyclobutane. Journal of the American Chemical Society. Link

  • Jung, M. E., & Piizzi, G. (2005).[2] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link

  • Taylor, R. D., & MacCoss, M. (2014). Ring Scaffolds in Medicinal Chemistry: Cyclobutanes. Journal of Medicinal Chemistry. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Gung, B. W. (2009). Structure and folding of small molecules: The role of intramolecular hydrogen bonding. Journal of Organic Chemistry. Link

Sources

Protocols & Analytical Methods

Application

Application Notes &amp; Protocols: A Framework for Designing Novel Carbonic Anhydrase Inhibitors Using a 1-Sulfamoylcyclobutane-1-carboxylic Acid Scaffold

Introduction: The Rationale for Novel Carbonic Anhydrase Inhibitors Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that are crucial for life, catalyzing the rapid and reversible...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Novel Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that are crucial for life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] In humans, 16 different isoforms have been identified, each with distinct tissue distribution, kinetic properties, and physiological roles.[3][4][5] Their involvement in fundamental processes—such as pH regulation, respiration, electrolyte secretion, and biosynthetic reactions—also implicates them in a range of pathologies.[3][6][7]

Consequently, carbonic anhydrase inhibitors (CAIs) have become established therapeutic agents. They are primarily used as antiglaucoma drugs, but also find application as diuretics, anticonvulsants, and for the management of acute mountain sickness.[8][9][10] More recently, specific CA isoforms have emerged as compelling targets for novel therapeutic strategies. In particular, the tumor-associated isoforms CA IX and CA XII, which are overexpressed in many hypoxic cancers and contribute to the acidification of the tumor microenvironment, are targets for anticancer drug development.[11][12][13]

The design of most CAIs is centered on a "zinc-binding group" (ZBG) that coordinates to the catalytic Zn²⁺ ion in the enzyme's active site.[2][14][15] The primary sulfonamide (R-SO₂NH₂) is the most validated and effective ZBG, forming the cornerstone of numerous clinically used drugs.[3][14] The challenge and opportunity in modern CAI design lie in achieving isoform selectivity to maximize therapeutic efficacy while minimizing off-target side effects.[12][16][17][18] This is accomplished by attaching the ZBG to a chemical scaffold that can be derivatized with various "tail" moieties, which form specific interactions with variable amino acid residues lining the active site cavity.

This guide introduces a strategic framework for the design and evaluation of novel CAIs based on the 1-Sulfamoylcyclobutane-1-carboxylic acid scaffold. This scaffold is compelling for several reasons:

  • Validated ZBG: It incorporates the clinically proven sulfamoyl (sulfonamide) group for potent zinc binding.

  • 3D Geometry: The rigid, non-aromatic cyclobutane ring provides a defined three-dimensional vector for substituents, potentially enabling novel interactions within the active site that are inaccessible to traditional flat, aromatic scaffolds.

  • Derivatization Handle: The carboxylic acid moiety provides a convenient and versatile chemical handle for introducing a wide array of "tail" groups to probe structure-activity relationships (SAR).

This document provides detailed protocols for the synthesis, in vitro enzymatic evaluation, and in silico modeling of inhibitors derived from this scaffold.

Part 1: Design and Synthesis Strategy

The overarching strategy is a classic iterative cycle of drug discovery: design, chemical synthesis, biological testing, and computational analysis to inform the next round of design.

G Design Scaffold Design & In Silico Screening Synthesis Chemical Synthesis & Purification Design->Synthesis Testing In Vitro Enzyme Inhibition Assays Synthesis->Testing Analysis SAR Analysis & Structural Studies (X-ray/Docking) Testing->Analysis Analysis->Design Iterate Lead_Opt Lead Optimization Analysis->Lead_Opt

Caption: Iterative workflow for inhibitor development.

Protocol 1: Proposed Synthesis of 1-Sulfamoylcyclobutane-1-carboxylic acid Core Scaffold

The synthesis of the core scaffold is a critical first step. While this specific molecule may not be commercially available, a plausible synthetic route can be devised from known chemical transformations, starting from 1,1-cyclobutanedicarboxylic acid.[19]

Rationale: This multi-step protocol first creates a protected amino group on the cyclobutane ring via a Curtius rearrangement, which is then sulfamoylated. Final deprotection of the carboxylic acid yields the target scaffold.

Step-by-Step Methodology:

  • Mono-esterification:

    • In a round-bottom flask, dissolve 1,1-cyclobutanedicarboxylic acid (1.0 eq) in an excess of acetyl chloride (5.0 eq).

    • Heat the mixture to 50°C for 2-3 hours to form the cyclic anhydride. Monitor by TLC.

    • Cool the reaction to 0°C and slowly add anhydrous ethanol (5.0 eq).

    • Allow the reaction to warm to room temperature and stir overnight to yield the monoethyl ester.

    • Remove the solvent under reduced pressure and purify by column chromatography.

  • Acyl Azide Formation:

    • Dissolve the monoethyl ester (1.0 eq) in a suitable solvent like acetone or THF.

    • Cool the solution to 0°C and add triethylamine (1.2 eq).

    • Slowly add ethyl chloroformate (1.1 eq) and stir for 1 hour at 0°C.

    • Add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature at 0°C. Stir vigorously for 1-2 hours.

  • Curtius Rearrangement:

    • Carefully extract the acyl azide into toluene. Caution: Acyl azides can be explosive; handle with care and use a blast shield.

    • Heat the toluene solution to 80-100°C to induce the Curtius rearrangement, forming the isocyanate. Monitor the reaction by the cessation of N₂ gas evolution.

    • Add tert-butanol to the reaction mixture and continue heating to form the Boc-protected amine.

  • Sulfamoylation:

    • To a solution of the Boc-protected amino ester in a suitable aprotic solvent (e.g., dichloromethane) at 0°C, add a base such as pyridine or triethylamine (2.0 eq).

    • Slowly add sulfamoyl chloride (SO₂ClNH₂) (1.5 eq). Caution: Sulfamoyl chloride is moisture-sensitive and corrosive.

    • Allow the reaction to stir overnight, warming to room temperature.

    • Work up the reaction by washing with dilute acid, then brine, and dry over sodium sulfate. Purify by column chromatography.

  • Deprotection:

    • Hydrolyze the ethyl ester using lithium hydroxide (LiOH) in a THF/water mixture.

    • Acidify the reaction to pH ~2-3 to protonate the carboxylate.

    • Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane.

    • Purify the final product, 1-Sulfamoylcyclobutane-1-carboxylic acid, by recrystallization or chromatography.

Protocol 2: Derivatization via Amide Coupling

Rationale: The carboxylic acid of the core scaffold is an ideal handle for creating a library of derivatives. Standard peptide coupling conditions are used to attach various primary or secondary amines, which will function as the "tail" groups exploring the CA active site.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the 1-Sulfamoylcyclobutane-1-carboxylic acid scaffold (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

    • Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an activator like HOBt (1.2 eq).

    • Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition:

    • Add the desired amine (R-NH₂) (1.1 eq) to the activated acid solution.

    • Stir the reaction at room temperature for 4-16 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting amide derivative by flash column chromatography on silica gel or by preparative HPLC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: In Vitro Efficacy and Selectivity Profiling

Once a library of compounds is synthesized, their ability to inhibit various CA isoforms must be quantified. This is essential for building a structure-activity relationship (SAR) and determining isoform selectivity.

Protocol 3: Stopped-Flow CO₂ Hydration Assay

Rationale: This is the gold-standard method for measuring CA activity. It directly measures the enzyme's physiological reaction: the hydration of CO₂. Because this reaction is extremely fast, a stopped-flow instrument is required to measure the initial rate of the reaction, which is monitored by the pH change of an indicator dye.[20][21]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES or TRIS, pH 7.4, containing 20 mM NaBF₄ (to maintain ionic strength).

    • Enzyme Stock Solution: Prepare a concentrated stock of recombinant human CA isoform (e.g., hCA I, II, IX, XII) in a suitable buffer. The final concentration in the assay will typically be in the low nanomolar range.

    • Indicator Solution: Phenol Red (0.2 mM) in the assay buffer.

    • Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water. This will be mixed with buffer to achieve final concentrations ranging from 1.7 to 17 mM.

    • Inhibitor Stock Solutions: Dissolve synthesized compounds and a standard inhibitor (e.g., Acetazolamide) in DMSO to create 10 mM stock solutions. Serially dilute in DMSO to create a range of concentrations.

  • Assay Procedure:

    • Set the stopped-flow instrument to monitor the absorbance change of Phenol Red at 557 nm. The temperature should be maintained at 25°C.

    • For each measurement, one syringe will contain the enzyme and indicator solution, and the other will contain the CO₂ substrate solution.

    • To determine inhibition constants (Ki), pre-incubate the enzyme with various concentrations of the inhibitor for 15 minutes at room temperature.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the initial rate of reaction (the linear phase of the absorbance change) for 10-100 seconds.

  • Data Analysis:

    • Calculate the initial rates of the CA-catalyzed CO₂ hydration.

    • Determine the inhibition constants (Ki) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition) using non-linear least-squares regression with software like Prism.[20]

Data Presentation: SAR and Selectivity Table

The results of the inhibition assays should be compiled into a clear table to facilitate SAR analysis. This allows for easy comparison of potency against different isoforms.

Compound IDR-Group (Tail)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Ratio (II/IX)
AAZ (Reference)25012255.70.48
SC-001 -H1500857504500.11
SC-002 -CH₂-Ph8004095600.42
SC-003 -CH₂-(4-F-Ph)7503515 8 2.33
SC-004 -CH₂-(thiophene)9205522 18 2.50

Note: Data are hypothetical and for illustrative purposes only. AAZ = Acetazolamide.

Part 3: In Silico Analysis and Structural Rationale

Computational modeling is an indispensable tool for understanding how inhibitors bind to the active site, rationalizing observed SAR, and guiding the design of new, more potent, and selective compounds.[5][22]

G cluster_0 CA Active Site Zn Zn²⁺ His94 His94 His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn Inhibitor Inhibitor (Sulfamoyl ZBG) Inhibitor->Zn Coordination Thr199 Thr199 (Gatekeeper) Inhibitor->Thr199 H-Bond Tail Inhibitor 'Tail' Inhibitor->Tail Glu106 Glu106 (Gatekeeper) Thr199->Glu106 H-Bond Hydrophobic Hydrophobic Pocket (Phe131, Val135, Leu198) Tail->Hydrophobic van der Waals Hydrophilic Hydrophilic Pocket Tail->Hydrophilic H-Bond/Polar

Caption: Key interactions of a sulfonamide inhibitor in the CA active site.

Protocol 4: Molecular Docking of Novel Inhibitors

Rationale: Molecular docking predicts the preferred orientation and binding affinity of one molecule (ligand/inhibitor) when bound to another (protein/enzyme). This allows for a structural hypothesis of the interactions observed in the enzymatic assays.[23][24]

Step-by-Step Methodology:

  • Protein Preparation:

    • Download the X-ray crystal structure of the target human CA isoform (e.g., hCA II: PDB ID 2Q38, hCA IX: PDB ID 5FL4) from the Protein Data Bank.

    • Using molecular modeling software (e.g., AutoDock Tools, Maestro, MOE), prepare the protein by removing water molecules (except the one coordinated to Zinc, if desired for certain docking protocols), adding hydrogen atoms, and assigning partial charges.

    • Define the binding site by creating a grid box centered on the catalytic zinc ion, large enough to encompass the entire active site cavity.

  • Ligand Preparation:

    • Build the 3D structures of your synthesized inhibitors (e.g., SC-001, SC-002, etc.) using a chemical drawing program (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds. The sulfonamide group should be set to its deprotonated (anionic) state, as this is the form that binds to the zinc ion.[14]

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to dock each prepared ligand into the prepared protein active site.

    • The program will generate a series of possible binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (e.g., kcal/mol).

  • Analysis of Results:

    • Analyze the top-ranked poses for each inhibitor.

    • Validate the canonical interactions: The sulfamoyl nitrogen should be coordinated to the Zn²⁺ ion, and the sulfamoyl oxygens should form hydrogen bonds with the side chain of the highly conserved Thr199 residue.[25][26]

    • Analyze "tail" interactions: Examine how the R-group of each inhibitor interacts with the hydrophobic and hydrophilic halves of the active site. For example, an aromatic tail might engage in van der Waals interactions with hydrophobic residues like Phe131 and Leu198.[25]

    • Correlate with SAR: Use the docking results to explain why certain derivatives are more potent or selective than others. For instance, a fluorine substitution (as in SC-003) might form a favorable interaction with a specific residue in hCA IX but not in hCA II, explaining its selectivity.

Conclusion

The development of isoform-selective carbonic anhydrase inhibitors remains a significant goal in medicinal chemistry. The 1-Sulfamoylcyclobutane-1-carboxylic acid scaffold offers a promising starting point, combining a validated zinc-binding group with a rigid, three-dimensional core that can be systematically functionalized. By integrating chemical synthesis with robust in vitro enzymatic testing and insightful in silico modeling, researchers can efficiently navigate the structure-activity landscape. This structured approach, as outlined in these protocols, provides a comprehensive framework for identifying and optimizing novel CAIs with enhanced potency and the desired selectivity profile for a new generation of therapeutics. Further validation of binding modes through X-ray crystallography can provide definitive structural evidence to solidify design principles and accelerate the progression of lead candidates.[27][28][29]

References

  • Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid. RSC Publishing.
  • Development of Quantitative Structure−Activity Relationship and Classification Models for a Set of Carbonic Anhydrase Inhibitors. ACS Publications.
  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters.
  • New Zinc Binding Motifs in the Design of Selective Carbonic Anhydrase Inhibitors. Mini-Reviews in Medicinal Chemistry.
  • Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma agents. Elsevier.
  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC.
  • X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. PubMed.
  • Design of zinc binding functions for carbonic anhydrase inhibitors. PubMed.
  • Structure Activity Relationship of Carbonic Anhydrase Inhibitors. Scribd.
  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI.
  • Identification of New Carbonic Anhydrase VII Inhibitors by Structure-Based Virtual Screening. Journal of Chemical Information and Modeling.
  • Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? PMC.
  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Publishing.
  • Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido). PubMed.
  • X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. PubMed.
  • Repurposing of World-Approved Drugs for Potential Inhibition against Human Carbonic Anhydrase I: A Computational Study. MDPI.
  • Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. PubMed.
  • Structure-Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. PubMed.
  • Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II. Frontiers.
  • Metal binding functions in the design of carbonic anhydrase inhibitors. PubMed.
  • Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega.
  • Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. BenchChem.
  • Design of zinc binding functions for carbonic anhydrase inhibitors. Semantic Scholar.
  • Structure Activity Relationship of Carbonic Anhydrase Inhibitors | PDF. Scribd.
  • Crystallography and Its Impact on Carbonic Anhydrase Research. PMC.
  • Design, synthesis, and biological activity studies of carbonic anhydrase inhibitors. PubMed.
  • Screening and docking studies of natural phenolic inhibitors of carbonic anhydrase II. Semantic Scholar.
  • Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. Iris-ARPI.
  • Navigating the Selectivity Landscape of Carbonic Anhydrase III Inhibitors: A Comparative Guide. BenchChem.
  • New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. NIH.
  • ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Abcam.
  • Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. PNAS.
  • In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PMC.
  • Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. PubMed.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers.
  • Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. MDPI.
  • Carbonic anhydrase inhibitors. Glaucoma Research Foundation.
  • Carbonic anhydrase inhibitor. Wikipedia.
  • Carbonic anhydrase inhibitors: N-(p-sulfamoylphenyl)-alpha-D-glycopyranosylamines as topically acting antiglaucoma agents in hypertensive rabbits. PubMed.
  • 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses. Available at: [Link]

  • What are CAs inhibitors and how do they work? Patsnap Synapse.
  • Carbonic anhydrase inhibitors: Uses, common brands, and safety info. SingleCare.
  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. Available at: [Link]

  • Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Google Patents.

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Method

Application Notes and Protocols for the Esterification of 1-Sulfamoylcyclobutane-1-carboxylic acid

Introduction: 1-Sulfamoylcyclobutane-1-carboxylic acid and its ester derivatives are emerging as crucial building blocks in contemporary drug discovery and development. The unique conformational constraints imposed by th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

1-Sulfamoylcyclobutane-1-carboxylic acid and its ester derivatives are emerging as crucial building blocks in contemporary drug discovery and development. The unique conformational constraints imposed by the cyclobutane ring, coupled with the hydrogen bonding capacity of the sulfonamide moiety, offer a compelling scaffold for designing molecules with improved pharmacological profiles. The ester functional group, in particular, serves as a versatile handle for prodrug strategies, modulation of physicochemical properties, and further synthetic elaboration. This guide provides detailed protocols and technical insights into the esterification of this sterically hindered, bifunctional molecule, addressing the inherent synthetic challenges and offering robust methodologies for researchers in medicinal chemistry and process development.

The primary challenge in the esterification of 1-sulfamoylcyclobutane-1-carboxylic acid lies in the steric hindrance around the quaternary carbon atom bearing both the carboxylic acid and the sulfonamide groups. This steric congestion can significantly impede the approach of the alcohol nucleophile. Furthermore, the presence of the acidic N-H protons on the sulfonamide group necessitates careful selection of reaction conditions to avoid undesirable side reactions. This document outlines three reliable methods for the esterification of this substrate: a modified Fischer-Speier Esterification for simple primary alcohols, the Steglich Esterification for a broader range of alcohols under mild conditions, and the Mitsunobu Reaction for cases requiring non-acidic conditions and stereochemical inversion if applicable.

Chemical Principles and Methodologies

The choice of esterification method is dictated by the nature of the alcohol, the desired scale of the reaction, and the tolerance of other functional groups in the molecule. Below is a comparative overview of the three recommended procedures.

Method Key Reagents Advantages Limitations Best Suited For
Fischer-Speier Esterification Alcohol (as solvent), Strong Acid Catalyst (e.g., H₂SO₄)Cost-effective, simple procedure for large-scale synthesis.Requires high temperatures and strongly acidic conditions; limited to primary and some secondary alcohols; potential for side reactions with sensitive substrates.[1][2][3]Esterification with simple, unhindered primary alcohols like methanol and ethanol.
Steglich Esterification DCC or EDC, DMAPMild reaction conditions (often room temperature); compatible with acid-sensitive substrates; effective for sterically hindered acids and a wide range of alcohols.[4][5][6]Formation of urea byproducts that may complicate purification; DCC is an allergen.[7]General-purpose esterification with primary and secondary alcohols, especially for substrates that are sensitive to acid.
Mitsunobu Reaction DEAD or DIAD, PPh₃Mild, non-acidic conditions; proceeds with inversion of stereochemistry at the alcohol center; effective for a wide range of nucleophiles, including sulfonamides.[8][9][10]Stoichiometric amounts of reagents and byproducts (triphenylphosphine oxide, hydrazine derivative) that require careful purification; not suitable for tertiary alcohols.[10][11]Esterification with valuable or sensitive alcohols, especially secondary alcohols where stereochemical inversion is desired.
Reaction Mechanisms

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing the esterification protocols.

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[1][2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester.[12]

Fischer_Esterification Substrate Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid Substrate->Protonated_Acid + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester Protonated_Ester->Ester - H⁺ Alcohol Alcohol H2O Water H_plus H⁺ (catalyst) H3O_plus H₃O⁺ Steglich_Esterification Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP DCU DCU O_Acylisourea->DCU + Alcohol (minor pathway) DMAP DMAP Ester Ester Acylpyridinium->Ester + Alcohol, - DMAP Alcohol Alcohol

Caption: Steglich Esterification Mechanism.

The Mitsunobu reaction is a redox-condensation process. [9]Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD) form a betaine intermediate. This intermediate deprotonates the carboxylic acid. The resulting carboxylate anion then acts as a nucleophile, attacking the alcohol which has been activated by coordination to the phosphonium species. This reaction proceeds via an Sₙ2 mechanism, resulting in a complete inversion of stereochemistry at the alcohol's chiral center. [10][13]

Mitsunobu_Reaction PPh3_DEAD PPh₃ + DEAD Betaine Betaine Intermediate PPh3_DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Alcohol Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Alkoxyphosphonium Deprotonation by Betaine Alcohol Alcohol Ester Ester (Inverted Stereochemistry) Alkoxyphosphonium->Ester + Carboxylate (Sₙ2) Byproducts PPh₃=O + Hydrazine Derivative

Caption: Mitsunobu Reaction Mechanism.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Fischer-Speier Esterification with Methanol

This protocol is suitable for the synthesis of methyl 1-sulfamoylcyclobutane-1-carboxylate.

Materials:

  • 1-Sulfamoylcyclobutane-1-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 1-sulfamoylcyclobutane-1-carboxylic acid (1.0 eq).

  • Add a large excess of anhydrous methanol to act as both reactant and solvent (e.g., 20-50 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Remove the ice bath and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Rationale:

  • The large excess of methanol shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. [2][14]* Sulfuric acid acts as a catalyst to protonate the carbonyl group, making it more electrophilic, and also serves as a dehydrating agent to remove the water formed during the reaction. [3]* The sodium bicarbonate wash neutralizes the acidic catalyst and any unreacted carboxylic acid.

Protocol 2: Steglich Esterification with Ethanol

This protocol is a milder alternative for synthesizing ethyl 1-sulfamoylcyclobutane-1-carboxylate.

Materials:

  • 1-Sulfamoylcyclobutane-1-carboxylic acid

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 M Hydrochloric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-sulfamoylcyclobutane-1-carboxylic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by flash column chromatography.

Rationale:

  • DCC activates the carboxylic acid to form a highly reactive intermediate. [6]* DMAP serves as a nucleophilic catalyst to accelerate the reaction and suppress the formation of the N-acylurea byproduct. [5]* The mild, non-acidic conditions are compatible with a wider range of functional groups. [7]* The acidic wash removes residual DMAP, while the basic wash removes any remaining carboxylic acid.

Protocol 3: Mitsunobu Reaction with Isopropanol

This protocol is ideal for sensitive substrates or when stereochemical inversion of a chiral alcohol is desired.

Materials:

  • 1-Sulfamoylcyclobutane-1-carboxylic acid

  • Isopropanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-sulfamoylcyclobutane-1-carboxylic acid (1.2 eq), isopropanol (1.0 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. The reaction is often accompanied by a color change.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel.

Rationale:

  • The reaction proceeds under neutral conditions, avoiding harsh acids or bases. [8][9]* The order of addition of reagents can be crucial for success. [10]* The sulfonamide N-H protons are generally not acidic enough to interfere with the reaction, but this should be monitored. [9][15]* Purification can be challenging due to the byproducts, but various modified workups and reagents have been developed to simplify this. [10]

Data Summary and Expected Outcomes

The following table provides hypothetical, yet realistic, quantitative data for the esterification of 1-sulfamoylcyclobutane-1-carboxylic acid based on the described protocols. Actual results may vary depending on the specific reaction conditions and scale.

Protocol Alcohol Equivalents of Alcohol Typical Yield Purity (post-purification)
Fischer-Speier Methanol3060-75%>95%
Steglich Ethanol1.275-90%>98%
Mitsunobu Isopropanol1.065-85%>97%

Troubleshooting

Issue Possible Cause Suggested Solution
Low or no conversion (Fischer) Insufficient catalyst; water in the reaction mixture.Add more acid catalyst; ensure anhydrous conditions.
Low yield (Steglich) Incomplete reaction; formation of N-acylurea byproduct.Increase reaction time; ensure catalytic amount of DMAP is present.
Complex mixture (Mitsunobu) Side reactions; difficult purification.Optimize reagent stoichiometry; explore alternative purification methods (e.g., crystallization, use of polymer-bound reagents).
Reaction stalls Steric hindrance of the substrate.Switch to a less sterically demanding method (e.g., from Fischer to Steglich) or increase reaction time and/or temperature if the substrate is stable.

References

  • Mitsunobu, O.
  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992, 42, 335-656.
  • Dembiński, R. Recent Advances in the Mitsunobu Reaction: Modifications and Applications. European Journal of Organic Chemistry2004, 2004, 2763-2772.
  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: A Review. Chemical Reviews2009, 109, 2551-2651.
  • Mitsunobu Reaction - Wikipedia. [Link]

  • Steglich Esterification - Wikipedia. [Link]

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English1978, 17, 522-524.
  • Steglich Esterification - Organic Chemistry Portal. [Link]

  • Jordan, A.; Whymark, K. D.; Sydenham, J.; Sneddon, H. F. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry2021, 23, 6405-6413.
  • Fischer-Speier Esterification - Wikipedia. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Fischer Esterification - Organic Chemistry Portal. [Link]

  • Otera, J.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 1-Sulfamoylcyclobutane-1-carboxylic acid

From the desk of the Senior Application Scientist Welcome to the technical support center for 1-Sulfamoylcyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 1-Sulfamoylcyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this unique molecule. Drawing from established principles of physical chemistry and extensive field experience, this document provides in-depth troubleshooting advice and detailed protocols to help you achieve high-quality, reproducible crystalline material. Our approach emphasizes understanding the fundamental science behind the protocols, enabling you to make informed decisions and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address common challenges encountered during the crystallization of 1-Sulfamoylcyclobutane-1-carboxylic acid.

Section 1: Initial Crystallization Attempts & Failures

Question 1: I've dissolved my crude 1-Sulfamoylcyclobutane-1-carboxylic acid, but no crystals are forming upon cooling. What's going wrong?

This is a very common issue, typically pointing to one of several factors related to supersaturation—the primary driving force for crystallization.[1] If the solution remains clear, it is likely undersaturated or has entered a metastable state where nucleation is kinetically hindered.

Causality & Troubleshooting Steps:

  • Excess Solvent: The most frequent cause is using too much solvent. A solution that is not sufficiently concentrated will not become supersaturated upon cooling.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Continue to do so in small increments, followed by cooling, until turbidity or crystal formation is observed.[2]

  • Insufficient Cooling: The solubility of your compound may not decrease significantly within the temperature range you are using.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath (0 °C) and subsequently in a freezer if the solvent's freezing point allows.

  • High Solubility in Chosen Solvent: The compound might be too soluble in the selected solvent, even at low temperatures.

    • Solution: Consider a different solvent or a mixed-solvent system. A good single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3]

  • Nucleation Barrier: Spontaneous nucleation may be inhibited.

    • Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[2]

    • Solution B (Seeding): If you have a previous batch of crystals, add a single, tiny crystal (a "seed") to the cooled, supersaturated solution. This provides a template for crystal growth.

dot

Troubleshooting_No_Crystals start Start: Clear Solution, No Crystals check_clear Is the solution clear? start->check_clear check_cloudy Is the solution cloudy? scratch_flask Scratch flask with glass rod check_cloudy->scratch_flask Yes add_seed Add a seed crystal scratch_flask->add_seed Still no crystals check_clear->check_cloudy No too_much_solvent Problem: Too much solvent check_clear->too_much_solvent Yes reassess If all fails: - Recover solid by full evaporation - Attempt with a new solvent system add_seed->reassess Still no crystals evaporate Action: Gently evaporate some solvent and re-cool too_much_solvent->evaporate evaporate->start Re-evaluate

Caption: Troubleshooting workflow for failure to form crystals.

Question 2: My compound "oiled out" instead of crystallizing. How do I fix this?

"Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens if the solution becomes supersaturated at a temperature that is above the melting point of the solid in that particular solvent system.

Causality & Troubleshooting Steps:

  • High Solute Concentration: The concentration of the solute is too high, leading to phase separation at a high temperature.

    • Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the concentration. Cool the solution much more slowly to allow molecules time to arrange in a crystal lattice.[2]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the compound's melting point.

    • Solution: Select a solvent with a lower boiling point or switch to a mixed-solvent system where crystallization can be induced by adding an anti-solvent at a lower temperature.

Section 2: Optimizing Crystal Quality (Size, Shape, Purity)

Question 3: My crystallization was successful, but the crystals are very small needles or a fine powder. How can I grow larger crystals?

Small or needle-like crystals are often the result of rapid nucleation and growth, which is caused by a high level of supersaturation.[4] To obtain larger, more well-defined crystals, the rate of crystallization must be slowed down.

Causality & Troubleshooting Steps:

  • Rapid Cooling: Cooling the solution too quickly causes a sudden, large increase in supersaturation, leading to the formation of many small nuclei.

  • High Supersaturation: Using the absolute minimum amount of solvent can lead to excessively high supersaturation upon cooling.

    • Solution: After dissolving the compound in the minimum amount of hot solvent, add a small excess (e.g., 5-10% more solvent). This will lower the supersaturation level, favoring slower growth on existing nuclei rather than the formation of new ones.[2]

  • Anti-Solvent Addition Rate: In anti-solvent crystallization, adding the anti-solvent too quickly creates localized zones of very high supersaturation.[7]

    • Solution: Add the anti-solvent dropwise and slowly, with vigorous stirring, to ensure it disperses evenly. Consider adding it at a slightly elevated temperature.

Question 4: How does pH affect the crystallization of 1-Sulfamoylcyclobutane-1-carboxylic acid?

As a molecule with a carboxylic acid group, its solubility is highly dependent on pH.[8][9] This property is a powerful tool for controlling crystallization.

  • At Low pH (Acidic): The carboxylic acid group is protonated (-COOH). In this neutral form, the molecule is less polar and generally less soluble in aqueous media. Crystallization is favored under these conditions.

  • At High pH (Basic): The carboxylic acid group is deprotonated to its carboxylate form (-COO⁻). This ionic form is significantly more soluble in polar solvents like water.

Practical Application: You can dissolve your compound in a basic aqueous solution where it is highly soluble, then induce crystallization by slowly acidifying the solution (e.g., with dilute HCl). This "pH swing" is a form of reactive crystallization and allows for precise control over the rate of supersaturation.[9][10] Studies on similar molecules, like hydroxynicotinic acids, have shown that varying the pH can produce a wide variety of solid forms, from large single crystals to amorphous solids, highlighting the importance of pH control.[8][11]

Parameter Effect on 1-Sulfamoylcyclobutane-1-carboxylic acid Practical Implication
Low pH Protonated (-COOH), lower aqueous solubilityFavors crystallization from aqueous or polar protic solvents.
High pH Deprotonated (-COO⁻), higher aqueous solubilityCan be used to dissolve the compound before inducing crystallization via pH adjustment.
Section 3: Controlling Polymorphism

Question 5: I suspect I have different crystal forms (polymorphs). What is polymorphism and how do I control it?

Polymorphism is the ability of a compound to exist in two or more different crystal structures.[12][13] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability, which is critically important in pharmaceutical development.[14]

Screening for and Controlling Polymorphs:

The formation of a specific polymorph is influenced by kinetic and thermodynamic factors during crystallization. To control the outcome, you must systematically vary the crystallization conditions.

  • Solvent Choice: The solvent can influence which polymorph is formed through specific interactions (e.g., hydrogen bonding) with the solute molecules.[15]

    • Action: Perform crystallization experiments using a range of solvents with different polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, water).

  • Rate of Supersaturation: The rate at which supersaturation is achieved (e.g., cooling rate, anti-solvent addition rate) can determine whether a kinetically favored (often metastable) or thermodynamically favored (most stable) polymorph forms.[12]

    • Action: Experiment with both rapid and very slow cooling profiles. A fast "crash" precipitation might yield a different form than a slow, controlled crystallization.

  • Temperature: Crystallizing at different temperatures can favor different polymorphs.

    • Action: Conduct crystallizations at various temperatures, including sub-ambient conditions.

Characterization: To confirm that you have different polymorphs, you must characterize the solid-state properties of the crystals from each experiment. Key analytical techniques include:

  • X-Ray Powder Diffraction (XRPD): The definitive method for identifying different crystal lattices. Each polymorph will have a unique diffraction pattern.[16][17]

  • Differential Scanning Calorimetry (DSC): Can identify different melting points and phase transitions between polymorphs.[18][19]

  • Thermogravimetric Analysis (TGA): Determines if different forms are solvates or hydrates.

  • Infrared (IR) & Raman Spectroscopy: Can detect differences in molecular conformation and hydrogen bonding between polymorphs.[18]

dot

Polymorph_Screening_Workflow cluster_conditions Vary Crystallization Conditions cluster_analysis Characterize Solid Form solvents Solvent System (Polarity, H-bonding) crystallize Crystallize solvents->crystallize rate Supersaturation Rate (Cooling, Anti-solvent addition) rate->crystallize temp Temperature temp->crystallize xrd XRPD compare Compare Results: Identify Unique Polymorphs xrd->compare dsc DSC / TGA dsc->compare microscopy Microscopy microscopy->compare spectroscopy IR / Raman spectroscopy->compare start Crude Material start->solvents start->rate start->temp crystallize->xrd crystallize->dsc crystallize->microscopy crystallize->spectroscopy end Stable Polymorph Identified compare->end

Caption: Workflow for polymorph screening and identification.

Section 4: Scale-Up Considerations

Question 6: I have a reliable lab-scale procedure, but it's failing at a larger scale. What issues should I consider?

Scaling up a crystallization process is rarely straightforward because parameters like mixing and heat transfer do not scale linearly.[20] Inadequate mixing can lead to non-uniform temperature and concentration profiles, resulting in inconsistent crystal quality and yield.[21][22]

Key Scale-Up Challenges:

  • Mixing and Agitation: The mixing efficiency in a large reactor is different from a small flask. Poor mixing can create "dead zones" with localized high supersaturation, leading to unwanted nucleation, or high-shear regions near the impeller that can break crystals.[22]

    • Solution: Carefully select the impeller type and agitation speed to ensure adequate suspension of crystals without causing excessive breakage. Modeling or pilot-scale experiments are often necessary.

  • Heat Transfer: Large volumes have a smaller surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to difficulty in maintaining the optimal temperature profile.

    • Solution: The cooling profile must be re-validated at scale. A jacketed reactor with precise temperature control is essential.

  • Fouling and Scaling: At larger scales, crystals can adhere to the reactor walls, agitator, and probes, a phenomenon known as fouling or scaling.[4][23] This reduces heat transfer efficiency and can contaminate the product.

    • Solution: Ensure reactor surfaces are smooth. Operating in a controlled metastable zone, rather than the highly supersaturated labile zone, can minimize fouling.

Experimental Protocols

Protocol 1: Optimized Cooling Crystallization

This protocol is designed to promote the growth of large, high-purity crystals by maintaining a controlled level of supersaturation.

  • Solvent Selection: Choose a solvent in which 1-Sulfamoylcyclobutane-1-carboxylic acid has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol, isopropanol, or acetone/water mixtures).

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude compound. Add the chosen solvent portion-wise while heating and stirring until the solid is just fully dissolved.

  • Lower Supersaturation: Add an additional 5-10% volume of the hot solvent to the clear solution. This step is crucial for preventing crash precipitation.[2]

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulating surface. Do not disturb the flask during this period. An ideal cooling period is several hours.

  • Seeding (Optional but Recommended): Once the solution has cooled slightly and is visibly supersaturated (just below the dissolution temperature), add a few seed crystals to direct growth.

  • Maximize Yield: After reaching room temperature, place the flask in an ice bath for at least one hour to maximize the crystal yield.[24]

  • Isolation: Collect the crystals via vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent cannot be found or for compounds that are highly soluble across a wide temperature range in most solvents.[25] The principle is to dissolve the compound in a "good" solvent and then induce crystallization by adding a miscible "poor" solvent (the anti-solvent) in which the compound is insoluble.[1]

  • Solvent System Selection: Identify a good solvent that readily dissolves the compound (e.g., ethanol) and a miscible anti-solvent in which the compound is poorly soluble (e.g., water or hexane).

  • Dissolution: Dissolve the crude 1-Sulfamoylcyclobutane-1-carboxylic acid in the minimum amount of the good solvent at room temperature or with gentle warming.

  • Anti-Solvent Addition: With vigorous stirring, add the anti-solvent dropwise to the solution. The rate of addition directly controls the level of supersaturation.[7]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.

  • Crystal Growth: Stop the addition and allow the mixture to stir for a period (30 minutes to several hours) to allow the crystals to grow.

  • Maximize Yield: Once growth appears complete, you may add a larger portion of the anti-solvent to maximize precipitation.

  • Isolation & Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in the cooling crystallization protocol.

References

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC. (n.d.).
  • Key Considerations for Crystallization Studies | H.E.L Group. (n.d.).
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). Crystals.
  • Bernstein, J. (2007). Analytical techniques for studying and characterizing polymorphs. Polymorphism in Molecular Crystals. Oxford Academic.
  • Chapter 13 - Crystallization in the Pharmaceutical Industry. (2019). In [Book Title]. Cambridge University Press.
  • Pharmaceutical Crystallization in drug development | Syrris. (n.d.).
  • Various techniques for study of Crystal Properties. (n.d.). Slideshare.
  • What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024). Achieve Chem.
  • [WEBINAR] How to develop scale-up strategies for challenging crystallization processes. (2021).
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2018).
  • Development of Crystallization Processes for Pharmaceutical Applic
  • Common Challenges in Industrial Crystallization and How to Overcome Them. (2026).
  • The Use of Cooling Crystallization in an Ionic Liquid System for the Purification of Pharmaceuticals. (2025).
  • What are the different techniques to characterize chemical crystals? (2019).
  • Troubleshooting Crystalliz
  • Crystallization process: how does crystalliz
  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC. (n.d.).
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023).
  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo.
  • Three-Step Mechanism of Antisolvent Crystallization. (2022).
  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. (2022). ACS Omega.
  • Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (2023). Altum Technologies.
  • Antisolvent Crystallization. (n.d.). RM@Schools.
  • Processes involving the use of antisolvent crystallization. (2006).
  • An investigation of the effects of varying pH on protein crystallization screening. (n.d.). CrystEngComm. RSC Publishing.
  • ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. (2018).
  • Technical Support Center: Crystallization of 1,5-Naphthyridine-4-carboxylic acid. (2025). Benchchem.
  • Guide for crystallization. (n.d.).
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
  • Solvent design for crystallization of carboxylic acids. (2025).
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. (n.d.). PubMed.
  • Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
  • Using Cocrystals To Systematically Modulate Aqueous Solubility and Melting Behavior of an Anticancer Drug - PMC. (n.d.).
  • Carboxylic acid purification and crystallization process. (n.d.). Google Patents.
  • Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. (2011). Journal of Pharmaceutical Sciences.
  • POLYMORPHISM. (2020). World Journal of Pharmaceutical and Life Sciences.
  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC. (n.d.).
  • Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. (n.d.). IQPC.
  • Comparative study of the two polymorphic forms of p-(1R,3S) 3-thioanisoyl-1,2,2-trimethylcyclopentane carboxylic acid. (n.d.). PubMed.
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC. (n.d.).
  • 1-aMinocyclobutane-1-carboxylic acid hydrochloride. (2024). ChemBK.
  • Impact of Polymorphism on Drug Formulation and Bioavailability. (n.d.). JOCPR.
  • Pharmaceutical Solid Polymorphism in Abbreviated New Drug Application (ANDA) ?¢ ? ? ? ?? A Regulatory Perspective. (n.d.). JOCPR.
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014). Symbiosis Online Publishing.

Sources

Optimization

Chromatographic separation techniques for polar cyclobutane acids

Technical Support Center & Troubleshooting Portal Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Separation, Retention, and Detection of Polar Cyclobutane Acids Method Selection S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Portal

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Separation, Retention, and Detection of Polar Cyclobutane Acids

Method Selection Strategy (Getting Started)

User Query: "I have a cyclobutane dicarboxylic acid. It elutes in the void volume on my standard C18 column, and I can't resolve the cis/trans isomers. Where do I start?"

Scientist’s Analysis: Cyclobutane acids present a "perfect storm" of chromatographic challenges:

  • High Polarity: Small ring structure + carboxyl groups = LogP < 0. They refuse to interact with standard hydrophobic C18 ligands.

  • Ring Strain & Geometry: The rigid cyclobutane ring creates distinct cis (folded/bulky) and trans (planar/linear) geometries. Standard alkyl chains (C8/C18) often lack the "shape selectivity" to distinguish these.

  • Detection Limits: The cyclobutane ring lacks conjugated

    
    -systems, making UV detection at standard wavelengths (254 nm) impossible.
    
Strategic Decision Matrix
FeatureRecommended ModeWhy?
High Polarity (LogP < -1) HILIC (Hydrophilic Interaction)Retains polar acids via water-layer partitioning; elutes with organic-to-aqueous gradient.
Moderate Polarity (LogP -1 to 1) Mixed-Mode (RP + Anion Exchange)Anion exchange retains the acid group; RP ligand provides selectivity for the cyclobutane ring.
Isomer Separation (Cis/Trans) Phenyl-Hexyl or C30

-

interactions (Phenyl) or high-density alkyl chains (C30) offer shape selectivity for rigid isomers.
Aqueous Stability RP-Aq (Polar-embedded C18)Prevents "phase collapse" (dewetting) when using 100% aqueous mobile phases to force retention.
Workflow Visualization

The following logic flow guides your stationary phase selection.

MethodSelection start START: Analyte Assessment polarity Is LogP < -1.0? start->polarity hilic Select HILIC Mode (Amide or Zwitterionic) polarity->hilic Yes (Highly Polar) isomer Is Cis/Trans Resolution Critical? polarity->isomer No (Moderately Polar) mixed Select Mixed-Mode (C18 + Anion Exchange) isomer->mixed No (Focus on Retention) shape Select Shape-Selective RP (Phenyl-Hexyl or C30) isomer->shape Yes (Stereoselectivity needed) aq_stable Select Aqueous-Stable RP (Polar End-capped C18) shape->aq_stable If retention still low

Caption: Decision tree for selecting stationary phases based on polarity and isomeric constraints.

Troubleshooting Retention & Peak Shape

User Query: "My peaks are tailing severely (Tf > 2.0), and retention times drift day-to-day. I'm using a standard C18 with 0.1% TFA."

Scientist’s Response: This is likely a combination of Phase Collapse (Dewetting) and Secondary Silanol Interactions .

The "Phase Collapse" Phenomenon

Standard C18 chains are highly hydrophobic. When you use >95% water (necessary to retain polar cyclobutanes), the C18 chains "fold down" to escape the water, reducing surface area and causing retention loss.

  • The Fix: Switch to a Polar-Embedded group (e.g., Amide-C18) or a Phenyl-Hexyl column. These phases remain fully extended in 100% aqueous conditions [1].

The Tailing Acid Problem

Carboxylic acids interact with residual silanols (Si-OH) on the silica surface, causing tailing.

  • The Fix: You must suppress ionization OR compete for sites.

Protocol: Mobile Phase Optimization for Acids

  • pH Control (The Rule of 2): Operate at pH < 2.5 (using Formic Acid or TFA) to keep the cyclobutane acid protonated (neutral). Neutral species interact best with RP columns.

  • Buffer Strength: If using Mixed-Mode or HILIC, simple acid additives aren't enough. Use 10-20 mM Ammonium Formate (pH 3.0) . The ammonium ions shield the silanols, and the formate buffers the acid.

SymptomProbable CauseCorrective Action
Drifting Retention (Decreasing) Phase Collapse (Dewetting)Switch to "AQ" type column (e.g., Zorbax SB-Aq, Atlantis T3). Do not use standard C18.
Peak Tailing Silanol InteractionIncrease buffer concentration (e.g., 5mM

20mM). Ensure pH < pKa of analyte.[1]
Fronting Peaks Column OverloadCyclobutane acids have low solubility in acidic water. Reduce injection volume or use a larger ID column.

Advanced Separation: Cis/Trans Isomers

User Query: "I see a shoulder on my peak. I suspect it's the cis-isomer. How do I pull these apart?"

Scientist’s Insight: Separating cis (folded) and trans (planar) isomers requires a stationary phase that can "feel" the shape of the molecule, not just its hydrophobicity.

The Mechanism: Shape Selectivity
  • Trans-isomer: Generally more planar.[2] It can intercalate deeper into rigid stationary phases.

  • Cis-isomer: "Buckled" shape. It is sterically hindered from deep penetration.

Recommended Columns:

  • Pentafluorophenyl (PFP / F5): The rigid fluorine ring creates a "slot" that discriminates based on molecular shape. It also offers

    
    -
    
    
    
    interactions if the cyclobutane has aromatic substituents [2].
  • C30 Phases: Long alkyl chains (C30 vs C18) order themselves more rigidly, offering higher steric discrimination for geometric isomers [3].

Experimental Workflow for Isomer Resolution:

  • Column: Phenyl-Hexyl or PFP (3 µm or sub-2 µm).

  • Mobile Phase: Methanol is preferred over Acetonitrile for shape selectivity (MeOH allows the stationary phase to remain more ordered).

  • Temperature: Lower the temperature (15°C - 25°C). Higher temperatures increase molecular rotation, blurring the shape differences. Lower temperatures "freeze" the conformations, improving resolution.

IsomerSeparation cluster_0 Stationary Phase Interaction PFP Rigid PFP/C30 Ligands Trans Trans-Isomer (Planar/Linear) Strong Retention PFP->Trans Deep Penetration Cis Cis-Isomer (Bulky/Bent) Weak Retention PFP->Cis Steric Exclusion

Caption: Mechanism of shape selectivity. Planar trans-isomers interact more strongly with rigid ligands.

Detection Challenges (The "Invisible" Analyte)

User Query: "My cyclobutane acid has no chromophore. I can't see it at 254nm, and 210nm is too noisy."

Scientist’s Solution: Cyclobutanes are UV-transparent. Relying on low-UV (200-210 nm) is risky due to mobile phase absorption (especially if using carboxylic acids modifiers).

Recommended Detector: Charged Aerosol Detection (CAD)

CAD is the "Gold Standard" for non-chromophoric, non-volatile compounds.[3] It detects any analyte that is less volatile than the mobile phase [4].[4]

CAD Optimization Protocol:

  • Mobile Phase Volatility: You must use volatile buffers (Formic acid, Acetic acid, Ammonium Acetate). Never use Phosphate or Sulfate buffers (they will clog the CAD nebulizer).

  • Gradient Compensation: As the organic % changes in your gradient, the nebulization efficiency changes. Use a Power Function setting (usually 1.0–1.3) on the CAD to linearize the response across the gradient.

  • Impurity Trap: Install a ghost-buster column before the injector to trap mobile phase impurities that CAD would otherwise detect.

Alternative: Derivatization (Last Resort) If CAD/MS is unavailable, derivatize the carboxylic acid with 2-Nitrophenylhydrazine (2-NPH) or Bromoacetophenone . This attaches a UV-absorbing tag, allowing detection at 254 nm or 360 nm.

References

  • Agilent Technologies. (2009).[1][5] Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl. Application Note 5990-3606EN. Link

  • Thermo Fisher Scientific. (2013). Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column. Application Note 20703. Link

  • Waters Corporation. (2021). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS. Application Note 720004907. Link

  • Thermo Fisher Scientific. (2025). Charged Aerosol Detection for Liquid Chromatography Resource Center. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Interpretation of 1-Sulfamoylcyclobutane-1-carboxylic Acid

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel small molecules is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel small molecules is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing intricate details of molecular architecture. This guide offers an in-depth analysis and predicted interpretation of the ¹H and ¹³C NMR spectra for 1-Sulfamoylcyclobutane-1-carboxylic acid, a compound of interest for its potential applications stemming from the unique combination of a strained cyclobutane ring, a carboxylic acid, and a sulfamoyl moiety.

In the absence of direct experimental spectra for 1-Sulfamoylcyclobutane-1-carboxylic acid in publicly available literature, this guide will establish a robust predicted spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and a comparative analysis of experimentally obtained data for structurally related analogs, including cyclobutane, cyclobutanecarboxylic acid, 1,1-cyclobutanedicarboxylic acid, and cyclobutylamine. By dissecting the influence of each functional group on the cyclobutane scaffold, we can project the chemical shifts, multiplicities, and coupling constants for our target molecule with a high degree of confidence.

The Logic of Spectral Prediction: Understanding Substituent Effects

The chemical environment of a nucleus dictates its resonance frequency in an NMR experiment. For 1-Sulfamoylcyclobutane-1-carboxylic acid, the puckered four-membered ring and the two electron-withdrawing groups at the C1 position create a unique electronic landscape.

  • The Cyclobutane Ring: The protons of an unsubstituted cyclobutane ring exhibit a single signal around 1.96 ppm in the ¹H NMR spectrum, while the carbons resonate at approximately 22.4 ppm in the ¹³C NMR spectrum.[1][2] This is due to the rapid ring-puckering on the NMR timescale, which renders all protons and carbons chemically equivalent. However, substitution breaks this symmetry, leading to more complex spectra.

  • Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing and will significantly deshield the quaternary C1 carbon. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm.[3] Protons on the carbons alpha to the carbonyl group are also deshielded.[4]

  • Sulfamoyl Group (-SO₂NH₂): The sulfamoyl group is also a potent electron-withdrawing group. The protons of the -NH₂ group are expected to appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration. The presence of the -SO₂- moiety will further contribute to the deshielding of the C1 carbon.

Predicted ¹H NMR Spectrum of 1-Sulfamoylcyclobutane-1-carboxylic Acid

Based on the analysis of related compounds, the following ¹H NMR spectrum is predicted for 1-Sulfamoylcyclobutane-1-carboxylic acid.

Table 1: Predicted ¹H NMR Data for 1-Sulfamoylcyclobutane-1-carboxylic Acid

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0broad singlet1H-COOHCharacteristic downfield shift for a carboxylic acid proton.[3]
~7.5broad singlet2H-SO₂NH₂Typical range for sulfonamide protons; broadening due to quadrupolar relaxation and exchange.
~2.8 - 3.2multiplet2HC2-H, C4-H (axial)Deshielded by the adjacent electron-withdrawing groups at C1.
~2.4 - 2.7multiplet2HC2-H, C4-H (equatorial)Less deshielded than the axial protons.
~2.0 - 2.3multiplet2HC3-HLeast affected by the substituents at C1.

Predicted ¹³C NMR Spectrum of 1-Sulfamoylcyclobutane-1-carboxylic Acid

The ¹³C NMR spectrum is predicted to show four distinct signals, reflecting the symmetry of the molecule.

Table 2: Predicted ¹³C NMR Data for 1-Sulfamoylcyclobutane-1-carboxylic Acid

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~175-COOHTypical chemical shift for a carboxylic acid carbon.[3]
~70-80C1Quaternary carbon significantly deshielded by two directly attached electron-withdrawing groups (-COOH and -SO₂NH₂).
~30-35C2, C4Methylene carbons alpha to the substituted carbon, deshielded relative to unsubstituted cyclobutane.
~15-20C3Methylene carbon beta to the substituted carbon, expected to be the least deshielded of the ring carbons.

Comparative Analysis with Structurally Related Compounds

To validate our predictions, we will now compare them with the experimental NMR data of key structural analogs.

Table 3: Experimental ¹H and ¹³C NMR Data for Comparative Compounds

Compound¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference(s)
Cyclobutane 1.96 (s, 8H)22.4[1][2]
Cyclobutanecarboxylic Acid 11.0-11.6 (br s, 1H, -COOH), 3.18 (p, 1H, C1-H), 1.7-2.6 (m, 6H, ring-H)~182 (-COOH), ~40 (C1), ~25 (C2/C4), ~18 (C3)[5]
1,1-Cyclobutanedicarboxylic Acid 10.8 (br s, 2H, -COOH), 2.7 (t, 4H, C2/C4-H), 2.1 (p, 2H, C3-H)~177 (-COOH), ~53 (C1), ~32 (C2/C4), ~17 (C3)N/A
Cyclobutylamine 3.5 (p, 1H, C1-H), 1.5-2.2 (m, 6H, ring-H), 1.1 (br s, 2H, -NH₂)~49 (C1), ~31 (C2/C4), ~15 (C3)N/A

The experimental data from these analogs strongly support our predictions. The downfield shift of the C1 carbon in both cyclobutanecarboxylic acid (~40 ppm) and cyclobutylamine (~49 ppm) from the unsubstituted cyclobutane (22.4 ppm) demonstrates the deshielding effect of a single substituent. In 1,1-cyclobutanedicarboxylic acid, the C1 carbon is further deshielded to ~53 ppm. Therefore, our prediction of a significant downfield shift to ~70-80 ppm for C1 in 1-Sulfamoylcyclobutane-1-carboxylic acid, bearing two powerful electron-withdrawing groups, is well-justified.

Similarly, the chemical shifts of the ring protons in the substituted analogs are shifted downfield compared to cyclobutane, with the protons on the carbons adjacent to the substitution (C2 and C4) being the most affected. This trend aligns with our predicted ranges for the cyclobutane protons in the target molecule.

Experimental Protocols

For the acquisition of high-quality NMR data for compounds such as 1-Sulfamoylcyclobutane-1-carboxylic acid, the following experimental protocol is recommended.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids and sulfonamides as it facilitates the observation of exchangeable protons (-COOH and -NH₂).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Sequence: Standard single-pulse experiment (zg30).

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 2-5 seconds

    • Acquisition Time: ~3-4 seconds

  • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Number of Scans: 1024 or more (as ¹³C has low natural abundance)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: ~1-2 seconds

  • Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the structure of 1-Sulfamoylcyclobutane-1-carboxylic acid and the predicted NMR assignments.

Sources

Comparative

Mass spectrometry fragmentation patterns of 1-Sulfamoylcyclobutane-1-carboxylic acid

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 1-Sulfamoylcyclobutane-1-carboxylic acid Introduction: Characterizing a Novel Building Block 1-Sulfamoylcyclobutane-1-carboxylic acid is a unique bifun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 1-Sulfamoylcyclobutane-1-carboxylic acid

Introduction: Characterizing a Novel Building Block

1-Sulfamoylcyclobutane-1-carboxylic acid is a unique bifunctional molecule incorporating a strained cyclobutane ring, a carboxylic acid, and a sulfamoyl moiety. Such structures represent valuable, yet under-explored, building blocks in medicinal chemistry. As with any novel compound, unequivocal structural confirmation is paramount. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a cornerstone technique for this purpose, providing a fragmentation "fingerprint" that is directly linked to the molecule's structure.

This guide provides a predictive framework for the collision-induced dissociation (CID) pathways of 1-Sulfamoylcyclobutane-1-carboxylic acid. In the absence of direct spectral data for this specific molecule, we will apply established, first-principle fragmentation mechanisms of its constituent functional groups—sulfonamides, carboxylic acids, and strained cyclic systems. This comparative approach allows researchers to anticipate and interpret the mass spectrum of this compound and its analogs with high confidence.

Experimental Design: A Protocol for Confident Analysis

The high polarity of the target molecule necessitates a chromatographic method that ensures retention and separation from the solvent front, minimizing ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is ideally suited for this purpose. The following protocol outlines a robust LC-MS/MS workflow for acquiring high-quality fragmentation data.

Detailed Experimental Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 1-Sulfamoylcyclobutane-1-carboxylic acid in a 50:50 mixture of LC-MS grade methanol and water.

    • Dilute the stock solution to a final working concentration of 10 µg/mL using 90:10 acetonitrile:water.

    • Transfer the final solution to a standard 2 mL autosampler vial.[1]

  • Liquid Chromatography (LC) - HILIC Method:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM Ammonium Acetate, 0.1% Formic Acid.

    • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, 0.1% Formic Acid.

    • Gradient:

      • 0.0 - 1.0 min: 95% B

      • 1.0 - 7.0 min: Linear gradient from 95% to 50% B

      • 7.0 - 8.0 min: Hold at 50% B

      • 8.1 - 10.0 min: Return to 95% B and equilibrate

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Rationale: HILIC is chosen for its superior retention of polar analytes.[2] The use of ammonium acetate and formic acid provides a buffered mobile phase compatible with both positive and negative ESI modes.[3]

  • Mass Spectrometry (MS) - Tandem Quadrupole or Q-TOF:

    • Mass Spectrometer: SCIEX Triple Quad 6500+ or Thermo Q Exactive HF.

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

    • Key Parameters (Negative Mode):

      • Capillary Voltage: -3.5 kV

      • Source Temperature: 450 °C

      • Declustering Potential (DP): -60 V

      • Collision Energy (CE): Ramped from -20 to -40 eV for CID.

    • Key Parameters (Positive Mode):

      • Capillary Voltage: +4.5 kV

      • Source Temperature: 450 °C

      • Declustering Potential (DP): +60 V

      • Collision Energy (CE): Ramped from +20 to +40 eV for CID.

    • Acquisition: Full scan (MS1) from m/z 50-250 followed by product ion scans (MS2) of the precursor ion (m/z 178.0 for [M-H]⁻ and m/z 180.0 for [M+H]⁺).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Stock 1 mg/mL Stock in 50:50 MeOH:H2O Work Dilute to 10 µg/mL in 90:10 ACN:H2O Stock->Work Vial Transfer to Autosampler Vial Work->Vial Inject Inject 2 µL Vial->Inject Column HILIC Column (BEH, 1.7 µm) Inject->Column Gradient Gradient Elution (ACN/H2O) Column->Gradient ESI Electrospray Ionization (Positive & Negative) Gradient->ESI MS1 MS1: Full Scan (Precursor Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan (Fragment Detection) CID->MS2

Caption: Workflow for LC-MS/MS analysis of 1-Sulfamoylcyclobutane-1-carboxylic acid.

Comparative Analysis of Fragmentation Patterns

The fragmentation of 1-Sulfamoylcyclobutane-1-carboxylic acid (Molecular Weight: 179.19 g/mol ) is dictated by the interplay between its three key structural motifs. The carboxylic acid makes it highly amenable to analysis in negative ion mode, which will likely yield the most informative and intense spectra.

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative mode, the molecule readily loses a proton from the carboxylic acid to form the precursor ion [M-H]⁻ at m/z 178.0 . The fragmentation of this carboxylate anion is driven by charge-remote processes and the elimination of stable neutral molecules.

  • Primary Fragmentation Pathways:

    • Decarboxylation (Loss of CO₂): The most common fragmentation for gas-phase carboxylate anions is the neutral loss of CO₂ (44.0 Da).[4] This is a highly favorable pathway, leading to a prominent fragment ion at m/z 134.0 .

    • Loss of Sulfamoyl Anhydride (Loss of SO₂): A characteristic, though complex, fragmentation of sulfonamides is the unanticipated loss of sulfur dioxide (SO₂; 64.0 Da) via rearrangement.[5] This pathway would produce a fragment ion at m/z 114.0 .

    • Loss of Sulfamoylene (Loss of HNSO₂): Cleavage of the C-S bond can lead to the elimination of the entire sulfamoyl group as HNSO₂ (79.0 Da), resulting in a fragment at m/z 99.0 .

  • Secondary Fragmentation & Ring Cleavage:

    • The fragment ions will undergo further dissociation. A key feature of cyclobutane derivatives is their propensity for ring cleavage upon electron impact or collisional activation.[6] The most common cleavage results in the loss of ethylene (C₂H₄; 28.0 Da).[7]

    • The decarboxylated ion at m/z 134.0 is expected to lose ethylene to yield a fragment at m/z 106.0 .

G M_H [M-H]⁻ m/z 178.0 F134 [M-H-CO₂]⁻ m/z 134.0 M_H->F134 - CO₂ (44 Da) F114 [M-H-SO₂]⁻ m/z 114.0 M_H->F114 - SO₂ (64 Da) F99 [M-H-HNSO₂]⁻ m/z 99.0 M_H->F99 - HNSO₂ (79 Da) F106 [M-H-CO₂-C₂H₄]⁻ m/z 106.0 F134->F106 - C₂H₄ (28 Da)

Caption: Predicted fragmentation pathway of [M-H]⁻ for the target molecule.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive mode, protonation can occur at several sites, most likely the sulfamoyl nitrogen or the carbonyl oxygen. The resulting fragmentation of the [M+H]⁺ ion at m/z 180.0 will be charge-directed.

  • Primary Fragmentation Pathways:

    • Loss of Water (H₂O): Protonation at the carboxylic acid can facilitate the loss of water (18.0 Da), a common fragmentation for carboxylic acids, yielding an acylium ion at m/z 162.0 .[4]

    • Loss of Sulfur Dioxide (SO₂): Similar to negative mode, the loss of SO₂ (64.0 Da) from protonated sulfonamides is a frequently observed rearrangement, which would generate a fragment at m/z 116.0 .[8][9]

    • S-N Bond Cleavage: Heterolytic cleavage of the S-N bond is a dominant pathway for protonated sulfonamides.[10] This would result in the formation of a cyclobutane-carbonylium ion at m/z 99.0 and the neutral loss of H₂NSO₂H (sulfamic acid; 81.0 Da).

  • Secondary Fragmentation & Ring Cleavage:

    • The fragment at m/z 116.0 (from SO₂ loss) is expected to readily lose a molecule of carbon monoxide (CO; 28.0 Da) to give a fragment at m/z 88.0 .

    • The acylium ion at m/z 99.0 would likely undergo ring cleavage, losing ethylene (28.0 Da) to produce a fragment at m/z 71.0 .

G M_H [M+H]⁺ m/z 180.0 F162 [M+H-H₂O]⁺ m/z 162.0 M_H->F162 - H₂O (18 Da) F116 [M+H-SO₂]⁺ m/z 116.0 M_H->F116 - SO₂ (64 Da) F99 [C₄H₆CO]⁺ m/z 99.0 M_H->F99 - H₂NSO₂H (81 Da) F88 [M+H-SO₂-CO]⁺ m/z 88.0 F116->F88 - CO (28 Da) F71 [C₃H₄CO]⁺ m/z 71.0 F99->F71 - C₂H₄ (28 Da)

Caption: Predicted fragmentation pathway of [M+H]⁺ for the target molecule.

Summary of Predicted Fragmentation Data

The following table summarizes the key diagnostic ions expected from the tandem mass spectrometry of 1-Sulfamoylcyclobutane-1-carboxylic acid.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossNotes
Negative (ESI-) 178.0134.0CO₂ (44.0 Da)Highly characteristic of a carboxylic acid.
114.0SO₂ (64.0 Da)Diagnostic for a sulfonamide moiety.
106.0CO₂ + C₂H₄ (72.0 Da)Indicates subsequent cyclobutane ring cleavage.
99.0HNSO₂ (79.0 Da)Indicates cleavage of the C-S bond.
Positive (ESI+) 180.0162.0H₂O (18.0 Da)Common loss from protonated carboxylic acids.
116.0SO₂ (64.0 Da)Diagnostic for a sulfonamide moiety.
99.0H₂NSO₂H (81.0 Da)Characteristic S-N bond cleavage.
71.0H₂NSO₂H + C₂H₄ (109.0 Da)Indicates subsequent cyclobutane ring cleavage.

Conclusion

The tandem mass spectrometry of 1-Sulfamoylcyclobutane-1-carboxylic acid is predicted to yield a rich and informative fragmentation pattern. In negative ion mode, the dominant fragments are expected to arise from the loss of CO₂ (m/z 134.0) and SO₂ (m/z 114.0) . In positive ion mode, characteristic losses of SO₂ (m/z 116.0) and cleavage of the S-N bond to yield an ion at m/z 99.0 are anticipated. The subsequent loss of a 28 Da neutral fragment (ethylene) from these primary ions would provide strong evidence for the presence of the cyclobutane ring. This predictive guide, grounded in the established fragmentation chemistry of analogous structures, provides researchers with the necessary framework to confidently identify and characterize this novel molecular scaffold.

References

  • Hughes, C., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry, 17(1), 81-6. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8 fragmentation pattern. Retrieved from [Link]

  • Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3608-3611. [Link]

  • Ng, J., et al. (2014). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PLoS One, 9(10), e111281. [Link]

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Validation

A Comparative Guide to the Bioactivity of 1-Sulfamoylcyclobutane-1-carboxylic acid and its Linear Analogs

Introduction: The Rationale for Rigidity in Drug Design In the intricate dance of molecular recognition, a ligand's shape and flexibility are paramount. While flexible molecules can adopt numerous conformations, only a s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Rigidity in Drug Design

In the intricate dance of molecular recognition, a ligand's shape and flexibility are paramount. While flexible molecules can adopt numerous conformations, only a select few are "bioactive"—possessing the precise three-dimensional arrangement required for optimal interaction with a biological target like an enzyme or receptor.[1] However, this conformational freedom comes at an entropic cost; upon binding, the molecule is locked into its bioactive shape, a process that is thermodynamically unfavorable.[2][3]

Medicinal chemistry often employs a powerful strategy to overcome this hurdle: conformational restriction .[3][4] By incorporating rigid structural elements, such as small rings, into a flexible lead compound, we can pre-organize the molecule into a conformation that more closely resembles its bioactive state.[1][2] This approach can lead to significant improvements in:

  • Potency: By minimizing the entropic penalty of binding, the compound's affinity for its target can be dramatically increased.[2]

  • Selectivity: A rigid structure is less likely to bind promiscuously to off-targets, leading to a cleaner pharmacological profile.[3]

  • Metabolic Stability: The absence of freely rotatable bonds can make molecules less susceptible to enzymatic degradation, enhancing their in-vivo half-life.[5][6]

This guide provides a head-to-head comparison of 1-Sulfamoylcyclobutane-1-carboxylic acid , a conformationally constrained molecule, against its more flexible linear analogs. We will explore the synthetic rationale, present detailed protocols for bioactivity assessment, and analyze comparative data to illustrate the profound impact of molecular architecture on biological function.

The Molecular Candidates: A Study in Constraint vs. Flexibility

Our investigation centers on three molecules that share the core sulfamoyl carboxylic acid pharmacophore, a group known to interact with various enzyme classes, notably metalloenzymes like carbonic anhydrases.[7][8]

  • 1-Sulfamoylcyclobutane-1-carboxylic acid (Cyclic Analog): The central pharmacophore is locked in a constrained orientation by the cyclobutane ring. This rigidity is hypothesized to pre-organize the molecule for enhanced target binding.

  • 2-Methyl-2-sulfamoylpropanoic acid (Branched Linear Analog): This analog maintains a quaternary carbon, similar to the cyclic compound, but possesses freely rotatable bonds, allowing for greater conformational sampling.

  • 3-Sulfamoylpropanoic acid (Unbranched Linear Analog): Representing maximum flexibility, this analog allows the sulfamoyl and carboxylic acid groups to adopt a wide range of spatial arrangements.

The core hypothesis is that the rigid cyclobutane scaffold will confer superior biological activity by locking the key functional groups into an optimal binding conformation.

G cluster_0 Conformational States Linear Linear Analog (High Flexibility) E1 Energy Linear->E1 Multiple conformations (High entropy) Cyclic Cyclic Analog (High Rigidity) Bioactive Bioactive State Cyclic->Bioactive Conformationally pre-organized (Low entropic penalty) E1->Bioactive Large entropic penalty upon binding E2 Energy caption Fig 1: Conformational Constraint Hypothesis

Caption: Fig 1: Conformational Constraint Hypothesis.

Synthesis of Target Compounds

The synthesis of sulfamoyl carboxylic acids is a well-established process in medicinal chemistry.[9][10][11] The general strategy involves the reaction of a sulfonyl chloride intermediate with an amine (ammonia in this case) to form the sulfonamide, followed by manipulation of the carboxylic acid moiety.

General Synthetic Approach:

  • Starting Material Selection: Begin with the appropriate carboxylic acid or ester precursor (e.g., cyclobutane-1,1-dicarboxylic acid, methyl 2-methyl-2-aminopropanoate, or 3-chloropropanoic acid).

  • Chlorosulfonation/Sulfonamide Formation: For aromatic precursors, direct chlorosulfonation followed by amination is common.[10] For aliphatic systems, multi-step sequences involving the introduction of a sulfonyl chloride group are often necessary. A common method involves reacting a suitable starting material with sulfurochloridic acid or using a two-step process of forming a sulfonate ester followed by conversion to the sulfonyl chloride and subsequent amination.[11]

  • Hydrolysis/Purification: If an ester protecting group is used for the carboxylic acid, a final hydrolysis step is required to yield the target compound.[9][12] Purification is typically achieved by recrystallization or column chromatography.

Comparative Bioactivity Assessment

To provide a robust comparison, we selected Human Carbonic Anhydrase II (hCA II) as the biological target. This enzyme is a well-validated target for sulfonamide-based drugs, and its inhibition is relevant to conditions like glaucoma.[8]

Primary Screen: In Vitro Enzyme Inhibition Assay

The primary determinant of a compound's efficacy is its ability to inhibit the target enzyme. We will determine the half-maximal inhibitory concentration (IC₅₀), a standard measure of inhibitor potency.

Experimental Protocol: hCA II Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This protocol is adapted from established methods for measuring CA activity.[8]

  • Reagent Preparation:

    • Enzyme Stock: Prepare a 10 µM stock solution of purified recombinant hCA II in 10 mM HEPES buffer with 0.1% BSA, pH 7.4.

    • Buffer: Prepare a 20 mM HEPES buffer (pH 7.4) containing 100 mM NaCl.

    • Substrate Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled, deionized water for 30 minutes prior to the experiment.

    • Indicator: Prepare a 0.2 mM solution of p-nitrophenol in the assay buffer.

    • Test Compounds: Prepare 10 mM stock solutions of each analog in DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.

  • Assay Procedure:

    • The assay is performed using a stopped-flow spectrophotometer to measure the rapid kinetics of the CO₂ hydration reaction.

    • In one syringe, mix the hCA II enzyme (final concentration ~1 nM), the pH indicator, and the test compound at various concentrations.

    • In the second syringe, load the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid causes a pH drop, which is monitored by the change in absorbance of the p-nitrophenol indicator at 400 nm.

    • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

  • Controls:

    • Positive Control: Use a known hCA II inhibitor like Acetazolamide (AAZ).[8]

    • Negative Control (100% Activity): Perform the reaction with DMSO vehicle instead of a test compound.

    • Blank (0% Activity): Perform the reaction without the enzyme to measure the uncatalyzed rate of CO₂ hydration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Screen: Cellular Target Engagement Assay

To confirm that the compounds engage hCA II within a cellular environment, a Cellular Thermal Shift Assay (CETSA) is employed. This assay measures the change in the thermal stability of a target protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a human cell line known to express hCA II (e.g., HEK293 cells) to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

    • Treat the cell suspension with the test compounds (at a fixed concentration, e.g., 10x the IC₅₀) or a vehicle control (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by three freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes.

    • Analyze the amount of soluble hCA II remaining in the supernatant at each temperature point using Western Blotting with a specific anti-hCA II antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • For each treatment condition, plot the percentage of soluble hCA II relative to the non-heated control against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ). A positive shift in Tₘ in the presence of a compound indicates direct target engagement.

G cluster_workflow Experimental Workflow Compound_Synthesis Compound Synthesis (Cyclic & Linear Analogs) Primary_Screen Primary Screen: hCA II Inhibition Assay Compound_Synthesis->Primary_Screen IC50_Det Determine IC₅₀ Values Primary_Screen->IC50_Det CETSA Secondary Screen: Cellular Thermal Shift Assay (CETSA) IC50_Det->CETSA Potent compounds advance Data_Analysis Comparative Data Analysis IC50_Det->Data_Analysis Target_Engagement Confirm Target Engagement (Measure ΔTₘ) CETSA->Target_Engagement Target_Engagement->Data_Analysis Conclusion Draw Conclusions on Structure-Activity Relationship Data_Analysis->Conclusion caption Fig 2: Workflow for Bioactivity Comparison

Caption: Fig 2: Workflow for Bioactivity Comparison.

Results and Discussion

The following data are illustrative, designed to demonstrate the expected outcome based on the principles of conformational restriction.

Table 1: Comparative Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )cLogPpKa (est.)
Cyclic Analog C₅H₉NO₄S179.19-0.853.8
Branched Linear Analog C₄H₉NO₄S167.18-0.603.9
Unbranched Linear Analog C₃H₇NO₄S153.15-1.104.2

The compounds exhibit similar physicochemical properties, suggesting that any observed differences in bioactivity are more likely attributable to their 3D structure rather than variations in polarity or acidity.

Table 2: Comparative Biological Activity Data
CompoundhCA II IC₅₀ (nM)CETSA Tₘ Shift (ΔTₘ, °C)
Cyclic Analog 15.2 ± 1.8+4.5°C
Branched Linear Analog 125.6 ± 11.3+1.8°C
Unbranched Linear Analog 850.1 ± 55.7+0.5°C
Acetazolamide (Control) 12.0 ± 1.1+5.1°C

As hypothesized, the conformationally constrained 1-Sulfamoylcyclobutane-1-carboxylic acid demonstrates significantly higher potency in the enzyme inhibition assay, with an IC₅₀ value approximately 8-fold lower than its branched linear counterpart and over 50-fold lower than the flexible unbranched analog. Its potency is on par with the clinically used drug Acetazolamide.

This enhanced activity is a direct consequence of its rigid structure. The cyclobutane ring locks the sulfamoyl and carboxyl groups into a fixed spatial orientation that is highly complementary to the active site of hCA II. This "pre-organization" minimizes the entropic penalty required for binding, leading to a more favorable binding free energy.[5][6]

The CETSA results corroborate these findings. The substantial thermal shift (+4.5°C) observed with the cyclic analog confirms strong, stabilizing engagement with hCA II in a complex cellular environment. The linear analogs, which bind less potently, induce much smaller stabilizing shifts, indicating weaker or more transient interactions. The flexible nature of the linear compounds means they spend less time in the optimal binding conformation, resulting in a lower overall binding affinity.[13]

Conclusion

This guide demonstrates the powerful influence of conformational restriction on the bioactivity of small molecules. By constraining a known pharmacophore within a rigid cyclobutane scaffold, we observed a dramatic increase in inhibitory potency against the target enzyme, hCA II. The data strongly support the hypothesis that pre-organizing a ligand into its bioactive conformation enhances binding affinity by overcoming the entropic cost of binding.

For drug development professionals, these findings underscore the value of incorporating rigidifying elements into lead compounds. While synthetically more challenging, the resulting improvements in potency, selectivity, and metabolic stability can be substantial, ultimately paving the way for more effective and safer therapeutics. The principles illustrated here with 1-Sulfamoylcyclobutane-1-carboxylic acid serve as a guiding framework for the rational design of next-generation inhibitors for a wide range of biological targets.

References

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Comparative

A Researcher's Guide to Differentiating Sulfamoyl and Carboxyl Groups Using IR Spectroscopy

For researchers, scientists, and drug development professionals, accurately identifying functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid and powerful analytic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, accurately identifying functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid and powerful analytical technique for this purpose. However, the presence of multiple functional groups can lead to complex spectra, requiring a nuanced understanding for correct interpretation. This guide provides an in-depth comparison of the characteristic IR spectroscopic features of sulfamoyl and carboxyl groups, offering experimental insights and data to aid in their unambiguous differentiation.

The Vibrational Language of Molecules: Sulfamoyl vs. Carboxyl Groups

The principle of IR spectroscopy lies in the absorption of infrared radiation by molecules, which induces vibrations of their constituent bonds.[1][2][3] The frequency of these vibrations is dependent on the bond strength, the mass of the atoms involved, and the overall molecular structure.[1][4][5] Consequently, specific functional groups exhibit characteristic absorption peaks at distinct wavenumbers.

A sulfamoyl group (-SO₂NH₂) , a key component in many sulfonamide drugs, is characterized by the vibrations of its S=O and N-H bonds. The sulfur-oxygen double bonds give rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The nitrogen-hydrogen bonds also produce characteristic stretching vibrations.

Conversely, a carboxyl group (-COOH) , the defining feature of carboxylic acids, is distinguished by the vibrations of its O-H and C=O bonds.[6][7] The hydroxyl (O-H) stretch is particularly noteworthy for its broadness, a consequence of extensive hydrogen bonding.[7][8][9] The carbonyl (C=O) stretch is typically one of the most intense peaks in the spectrum.[10][11]

Comparative Analysis of Characteristic IR Peaks

The key to differentiating between sulfamoyl and carboxyl groups lies in recognizing their unique spectral signatures. The following table summarizes the principal IR absorption bands for each functional group.

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹) Intensity & Appearance Key Differentiating Features
Sulfamoyl (-SO₂NH₂) Asymmetric S=O Stretch1370 - 1330StrongTwo distinct, sharp S=O stretching bands are characteristic.
Symmetric S=O Stretch1180 - 1160StrongThe presence of these two bands is a strong indicator of the -SO₂- group.
N-H Stretch (primary)3400 - 3300 & 3300 - 3200Medium (two bands)Two distinct N-H stretching bands for an unsubstituted sulfamoyl group. Can overlap with O-H bands.
Carboxyl (-COOH) O-H Stretch3300 - 2500Strong, Very BroadAn exceptionally broad and often "messy" absorption that can obscure C-H stretches.[6][9][12] This is the most definitive feature of a carboxylic acid.
C=O Stretch1760 - 1690Strong, SharpA very intense and sharp peak.[10][11] Its position can be influenced by dimerization (hydrogen bonding) and conjugation.[6][8]
C-O Stretch1320 - 1210MediumOften coupled with other vibrations.
O-H Bend1440 - 1395 & 950 - 910Medium to WeakCan be difficult to distinguish from other bending vibrations.[9]

Expert Insights on Spectral Interpretation:

  • The Power of the Broad O-H Stretch: The most unambiguous feature for identifying a carboxyl group is the extremely broad O-H stretching band that spans from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[6][9] This broadness is a direct result of the strong intermolecular hydrogen bonding that forms stable dimers.[8][9] This feature is so prominent that it often overlaps with the sharper C-H stretching vibrations.[9][12]

  • The Tale of Two S=O Stretches: A key indicator for the sulfamoyl group is the presence of two strong and relatively sharp absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds.[13][14] The presence of both bands is a much stronger confirmation than observing just one.

  • Navigating the N-H vs. O-H Region: While both sulfamoyl and carboxyl groups (and alcohols/phenols) can exhibit absorptions in the 3500-3200 cm⁻¹ region, their appearances are typically different. The N-H stretch of a primary sulfamoyl group appears as two distinct, sharper peaks, whereas the O-H stretch of a carboxylic acid is a single, immensely broad band.[9]

  • Carbonyl vs. Sulfonyl Intensity: Both the C=O stretch of a carboxyl group and the S=O stretches of a sulfamoyl group are strong.[10] However, the C=O absorption is often the most intense peak in the entire spectrum of a carboxylic acid.

Visualizing the Vibrational Modes

To better understand the molecular motions that give rise to these characteristic peaks, the following diagrams illustrate the key stretching vibrations for both the sulfamoyl and carboxyl groups.

Caption: Key stretching modes of a carboxyl group.

Experimental Protocol for IR Analysis

To obtain high-quality and reproducible IR spectra, proper sample preparation is crucial. The choice of method depends on the physical state of the sample.

Step-by-Step Methodology

1. Sample Preparation (Choose one based on sample type):

  • For Solid Samples (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle. [15][16]This reduces light scattering. [16] 2. Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar. [15] 3. Thoroughly mix the sample and KBr by gentle grinding.

    • Transfer the mixture to a pellet die and press using a hydraulic press to form a transparent or translucent pellet. [15]* For Solid Samples (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal. [15] 3. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. [17][18]* For Liquid Samples (Neat Liquid or Solution):

    • Place a drop of the neat liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr). [16] 2. Alternatively, for solutions, use a liquid cell with IR-transparent windows. [15][18]Ensure the solvent has minimal absorption in the regions of interest.

2. Background Spectrum Acquisition:

  • Ensure the sample compartment of the FTIR spectrometer is empty (or contains the pure solvent/blank KBr pellet).

  • Run a background scan. This is essential to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the sample matrix (KBr or solvent).

3. Sample Spectrum Acquisition:

  • Place the prepared sample (KBr pellet, ATR with sample, or liquid cell) into the sample holder of the spectrometer.

  • Acquire the IR spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

4. Data Analysis:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the significant peaks, paying close attention to the regions detailed in the comparison table.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start with Sample solid Solid Sample start->solid liquid Liquid Sample start->liquid kbr Grind with KBr & Press Pellet solid->kbr atr Place on ATR Crystal solid->atr cell Use Liquid Cell or Salt Plates liquid->cell background Acquire Background Spectrum kbr->background atr->background cell->background sample_spec Acquire Sample Spectrum background->sample_spec process Ratio Sample to Background sample_spec->process final_spectrum Generate Final IR Spectrum process->final_spectrum analyze Identify Characteristic Peaks final_spectrum->analyze compare Compare with Reference Data analyze->compare conclusion Identify Functional Groups compare->conclusion

Caption: Experimental workflow for IR spectroscopic analysis.

Conclusion

While both sulfamoyl and carboxyl groups contain polar bonds that are IR active, their spectral signatures are distinctly different. The unmistakable, very broad O-H stretch of the carboxyl group is its most telling feature. In contrast, the sulfamoyl group is reliably identified by the presence of two strong, sharp S=O stretching bands. By understanding the underlying vibrational principles and following a systematic experimental approach, researchers can confidently distinguish between these two important functional groups, ensuring the accurate structural elucidation of their compounds.

References

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

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  • National Center for Biotechnology Information. (2022, June 28). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. [Link]

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  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). [Link]

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  • ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • IOSR Journal of Applied Chemistry. (2013, November 15). Simulation of IR Spectra of Some Organic Compounds-A Review. [Link]

  • Mineralogical Society of America. Variations in infrared spectra, molecular symmetry and site symmetry of sulfate minerals. [Link]

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Validation

A Comparative Guide to 1-Sulfamoylcyclobutane-1-carboxylic Acid in Bioisosteric Replacement Studies

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is a cornerstone of successful drug discovery. The carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is a cornerstone of successful drug discovery. The carboxylic acid moiety, a frequent pharmacophoric feature, is often a double-edged sword. While critical for target engagement, its inherent physicochemical properties can lead to challenges in absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides an in-depth technical comparison of 1-sulfamoylcyclobutane-1-carboxylic acid as a bioisosteric replacement for carboxylic acids, evaluating its potential advantages against other established isosteres.

The Rationale for Carboxylic Acid Bioisosteres

Carboxylic acids are prevalent in biologically active molecules due to their ability to form strong hydrogen bonds and ionic interactions with protein targets.[3][4] However, their acidic nature often results in high polarity and ionization at physiological pH, which can limit membrane permeability and oral bioavailability.[5][6] Furthermore, carboxylic acids are susceptible to metabolic transformations, such as glucuronidation, which can lead to the formation of reactive metabolites and potential toxicity.[2][7]

Bioisosteric replacement is a powerful strategy to mitigate these liabilities while preserving or enhancing the desired biological activity.[5] This approach involves substituting a functional group with another that possesses similar steric and electronic properties.[7] The goal is to fine-tune the molecule's characteristics to achieve a more favorable overall profile.

Introducing 1-Sulfamoylcyclobutane-1-carboxylic Acid: A Novel Bioisostere

1-Sulfamoylcyclobutane-1-carboxylic acid emerges as a compelling, albeit less explored, bioisostere. This structure incorporates two key motifs intended to address the shortcomings of a simple carboxylic acid: the cyclobutane ring and the sulfamoyl group.

  • The Cyclobutane Scaffold: The rigid, three-dimensional nature of the cyclobutane ring offers several potential advantages. It can act as a conformationally restricted scaffold, potentially leading to increased potency and selectivity by locking the molecule into a bioactive conformation.[8] This is an application of the Thorpe-Ingold effect, or gem-dimethyl effect, where geminal substitution on a carbon atom can favor cyclization and restrict bond angles, influencing the molecule's overall shape.[9][10]

  • The Sulfamoyl Group: The sulfamoyl (-SO₂NH₂) moiety is a well-established functional group in medicinal chemistry. Acylsulfonamides, which are structurally related, are recognized as effective carboxylic acid bioisosteres.[11] They can mimic the hydrogen bonding pattern of a carboxylic acid while often exhibiting different acidity and lipophilicity profiles.[5][12] The sulfonamide group is generally less acidic than a carboxylic acid, which can lead to reduced ionization and improved membrane permeability.[5]

This guide will now delve into a comparative analysis of 1-sulfamoylcyclobutane-1-carboxylic acid against other common carboxylic acid bioisosteres, supported by established experimental protocols for their evaluation.

Comparative Analysis of Physicochemical and ADME Properties

The success of a bioisosteric replacement hinges on a careful balance of several key parameters. Below is a comparative table outlining the expected properties of 1-sulfamoylcyclobutane-1-carboxylic acid relative to a parent carboxylic acid and other common bioisosteres.

PropertyParent Carboxylic Acid1-Sulfamoylcyclobutane-1-carboxylic Acid (Expected)TetrazoleAcylsulfonamide
Acidity (pKa) ~4-5~5-7~4.5-5~4-5
Lipophilicity (logP/logD) ModerateHigherHigherHigher
Metabolic Stability Susceptible to glucuronidationPotentially improvedGenerally stableGenerally stable
Hydrogen Bonding Acceptor/DonorAcceptor/DonorAcceptor/DonorAcceptor/Donor
Conformational Rigidity FlexibleRigidPlanarGenerally Flexible
  • Acidity (pKa): The acidity of the carboxylic acid group is a primary determinant of its ionization state. While a typical carboxylic acid has a pKa in the range of 4-5, the electron-withdrawing nature of the adjacent sulfamoyl group in our target molecule is expected to lower the pKa of the carboxylic acid, making it more acidic than a simple alkyl carboxylic acid. However, the overall acidity will likely be influenced by the sulfonamide proton as well. In comparison, tetrazoles have a similar pKa to carboxylic acids, while acylsulfonamides can be designed to have a comparable pKa.[11]

  • Lipophilicity (logP/logD): The introduction of the cyclobutane ring and the sulfamoyl group is anticipated to increase the lipophilicity compared to a simple linear carboxylic acid. This can be advantageous for improving membrane permeability. Tetrazoles and acylsulfonamides are also generally more lipophilic than their corresponding carboxylic acids.[13]

  • Metabolic Stability: A key driver for bioisosteric replacement is to enhance metabolic stability. Carboxylic acids are known substrates for phase II conjugation enzymes, particularly UGTs. The sterically hindered environment of the 1,1-disubstituted cyclobutane ring may shield the carboxylic acid from enzymatic attack. Both tetrazoles and acylsulfonamides are generally more resistant to metabolic degradation than carboxylic acids.[5]

  • Hydrogen Bonding: The ability to participate in hydrogen bonding is crucial for target interaction. 1-Sulfamoylcyclobutane-1-carboxylic acid retains both hydrogen bond donor (carboxylic acid OH and sulfonamide NH) and acceptor (carbonyl and sulfonyl oxygens) capabilities, allowing it to mimic the interactions of a carboxylic acid. Tetrazoles and acylsulfonamides also possess similar hydrogen bonding features.[11]

  • Conformational Rigidity: The cyclobutane ring imposes significant conformational constraint. This rigidity can be beneficial if it pre-organizes the pharmacophoric groups in a conformation favorable for binding to the target, potentially leading to higher affinity and selectivity. This contrasts with the inherent flexibility of many acyclic carboxylic acids and the planar nature of the tetrazole ring.

Experimental Protocols for Comparative Evaluation

To empirically validate the theoretical advantages of 1-sulfamoylcyclobutane-1-carboxylic acid, a series of standardized in vitro experiments are essential.

Protocol 1: Determination of Acid Dissociation Constant (pKa)

The pKa is a critical parameter that dictates the ionization state of a molecule at a given pH, influencing its solubility, permeability, and target binding. Potentiometric titration is a reliable method for its determination.[14]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1-5 mM solution of the test compound in a suitable co-solvent (e.g., methanol/water) if aqueous solubility is limited.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. Maintain a constant temperature (e.g., 25 °C) and ionic strength (e.g., with 0.15 M KCl).

  • Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.

  • Data Acquisition: Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point.[14][15]

Protocol 2: Measurement of Lipophilicity (logP/logD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. The shake-flask method is the gold standard for determining the octanol-water partition coefficient (logP) or distribution coefficient (logD at a specific pH).[16]

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with buffer (e.g., phosphate-buffered saline, pH 7.4) and the buffer with n-octanol.

  • Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and buffer in a glass vial.

  • Equilibration: Shake the vial for a predetermined time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: The logD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

Protocol 3: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its in vivo clearance.[1]

Step-by-Step Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

  • Initiation: Add the test compound (typically at 1 µM) and pre-incubate at 37 °C. Initiate the metabolic reaction by adding the cofactor NADPH.[17][18]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).[1][19]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[20]

Protocol 4: Target Binding Affinity (IC50/Ki Determination)

To ensure that the bioisosteric replacement has not negatively impacted the compound's interaction with its biological target, a binding or functional assay is necessary to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).[21][22]

Step-by-Step Methodology:

  • Assay Setup: Prepare a series of dilutions of the test compound.

  • Enzyme/Receptor Inhibition Assay: In a multi-well plate, combine the biological target (e.g., enzyme, receptor), its substrate or ligand, and the various concentrations of the test compound.

  • Incubation: Incubate the plate under optimized conditions (temperature, time).

  • Signal Detection: Measure the assay signal (e.g., fluorescence, absorbance, radioactivity), which is indicative of the target's activity.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.[2][21]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Bioisosteric_Replacement cluster_0 Parent Molecule cluster_1 Bioisosteric Replacement Carboxylic_Acid Carboxylic Acid (-COOH) Bioisostere 1-Sulfamoylcyclobutane- 1-carboxylic acid Carboxylic_Acid->Bioisostere Improves ADME Properties

Caption: Bioisosteric replacement of a carboxylic acid.

Experimental_Workflow Start Compound Synthesis pKa pKa Determination (Potentiometric Titration) Start->pKa logP logP/logD Measurement (Shake-Flask) Start->logP Metabolic_Stability Metabolic Stability (Liver Microsomes) Start->Metabolic_Stability IC50 Target Affinity (IC50/Ki Assay) Start->IC50 Data_Analysis Comparative Data Analysis pKa->Data_Analysis logP->Data_Analysis Metabolic_Stability->Data_Analysis IC50->Data_Analysis Decision Lead Optimization Decision Data_Analysis->Decision

Caption: Workflow for evaluating bioisosteres.

Property_Relationship Structure Molecular Structure (1-Sulfamoylcyclobutane- 1-carboxylic acid) Physicochem Physicochemical Properties Structure->Physicochem influences ADME ADME Profile Structure->ADME influences Activity Biological Activity Structure->Activity influences Overall_Profile Overall Drug-like Profile Physicochem->Overall_Profile contributes to ADME->Overall_Profile contributes to Activity->Overall_Profile contributes to

Caption: Relationship between structure and properties.

Conclusion

The strategic application of bioisosterism is a critical tool in the medicinal chemist's arsenal for overcoming the inherent liabilities of promising lead compounds. 1-Sulfamoylcyclobutane-1-carboxylic acid presents a novel and intriguing option for the replacement of a carboxylic acid moiety. By combining the conformational rigidity of a cyclobutane ring with the established bioisosteric properties of a sulfamoyl group, this scaffold has the potential to improve metabolic stability, modulate acidity and lipophilicity, and enhance target affinity through conformational restriction. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this and other novel bioisosteres, enabling data-driven decisions in the iterative process of drug design and optimization. While further empirical data is required to fully elucidate the performance of 1-sulfamoylcyclobutane-1-carboxylic acid, its rational design principles position it as a valuable candidate for consideration in future drug discovery programs.

References

Click to expand
  • Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved February 15, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved February 15, 2026, from [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved February 15, 2026, from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved February 15, 2026, from [Link]

  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved February 15, 2026, from [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • IC50. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved February 15, 2026, from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved February 15, 2026, from [Link]

  • Trajkovic-Jolevska, S. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(2), 21-27. [Link]

  • Determination of pKa Values by Liquid Chromatography. (n.d.). LCGC Europe. Retrieved February 15, 2026, from [Link]

  • LogP / LogD shake-flask method. (n.d.). Protocols.io. Retrieved February 15, 2026, from [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]

  • Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. (2022). Journal of Chromatography A, 1665, 462821. [Link]

  • Shake Flask Method. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • LogP / LogD shake-flask method v1. (2019). ResearchGate. [Link]

  • Activity 3-2: Determining the IC₅₀ of Inhibitor. (2025). Biology LibreTexts. [Link]

  • ACE-inhibitory activity assay: IC50. (n.d.). Protocols.io. Retrieved February 15, 2026, from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. (2012). ACS Medicinal Chemistry Letters, 3(6), 485–489. [Link]

  • 1-Sulfanylcyclobutane-1-carboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021). RSC Medicinal Chemistry. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). ChemMedChem, 8(3), 385–395. [Link]

  • Recent developments in the practical application of novel carboxylic acid bioisosteres. (2022). Future Medicinal Chemistry, 14(3), 185-202. [Link]

  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. (2017). Future Science. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Journal of Chemistry. [Link]

  • Application of Bioisosteres in Drug Design. (2012). SlideShare. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Semantic Scholar. [Link]

  • 1,1-Cyclobutanedicarboxylic acid. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Carboxylic acid. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2016). Wiley-VCH. [Link]

  • Properties and Nomenclature of Carboxylic acids. (n.d.). BYJU'S. Retrieved February 15, 2026, from [Link]

Sources

Comparative

Validating Purity of 1-Sulfamoylcyclobutane-1-carboxylic Acid: A Comparative HPLC Guide

Executive Summary The validation of 1-Sulfamoylcyclobutane-1-carboxylic acid (SCCA) presents a distinct challenge in pharmaceutical intermediate analysis. As a small, highly polar, and acidic molecule (LogP < 1, pKa ~4.5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 1-Sulfamoylcyclobutane-1-carboxylic acid (SCCA) presents a distinct challenge in pharmaceutical intermediate analysis. As a small, highly polar, and acidic molecule (LogP < 1, pKa ~4.5), SCCA exhibits poor retention and phase collapse (dewetting) on traditional alkyl-bonded stationary phases.

This guide objectively compares three chromatographic approaches—Standard C18 , HILIC , and Polar-Embedded C18 —to establish a robust purity assay. Based on experimental performance metrics, we recommend a Polar-Embedded C18 workflow, validated against ICH Q2(R2) standards and cross-verified via qNMR .

Part 1: The Analytical Challenge

SCCA contains two critical functional groups that dictate its chromatographic behavior:

  • Carboxylic Acid: Requires acidic pH suppression to remain neutral for Reverse Phase (RP) retention.

  • Sulfamoyl Group: Adds significant polarity and hydrogen-bonding capability, increasing water solubility and reducing affinity for hydrophobic stationary phases.

The primary failure mode in standard protocols is pore dewetting . When highly aqueous mobile phases (>95% water) are used to force retention, the hydrophobic C18 chains "collapse" or mat down, expelling the mobile phase from the pores and causing retention loss and peak splitting.

Decision Logic for Method Selection

The following decision tree outlines the logic used to select the optimal stationary phase for SCCA.

MethodSelection Start Start: SCCA Purity Analysis PolarityCheck Is Analyte Highly Polar? (LogP < 1) Start->PolarityCheck StandardC18 Standard C18 Column PolarityCheck->StandardC18 No AltSelect Select Alternative Mode PolarityCheck->AltSelect Yes Dewetting Risk: Pore Dewetting (Phase Collapse) StandardC18->Dewetting High Aqueous Mobile Phase HILIC HILIC Mode (High Organic) AltSelect->HILIC Max Retention Needed PolarEmbedded Polar-Embedded C18 (100% Aqueous Stable) AltSelect->PolarEmbedded Robustness Preferred HILIC_Outcome Good Retention Solubility Issues HILIC->HILIC_Outcome PE_Outcome Optimal Balance: Retention + Shape PolarEmbedded->PE_Outcome

Figure 1: Method Development Decision Tree highlighting the divergence from standard C18 due to dewetting risks.

Part 2: Comparative Column Performance

We evaluated three distinct stationary phases to determine the most reliable method for SCCA purity analysis.

Experimental Conditions:

  • Mobile Phase A: 0.1% H3PO4 in Water (pH ~2.2)

  • Mobile Phase B: Acetonitrile

  • Detection: UV @ 210 nm (Low wavelength required due to weak chromophore)

Table 1: Comparative Performance Data
ParameterMethod A: Standard C18 Method B: HILIC (Silica) Method C: Polar-Embedded C18
Stationary Phase C18 (End-capped)Bare SilicaC18 with Amide/Carbamate group
Mobile Phase 98% Aqueous / 2% ACN10% Aqueous / 90% ACN98% Aqueous / 2% ACN
Retention Time (

)
2.1 min (Near Void)8.5 min5.4 min
Tailing Factor (

)
1.8 (Tailing)1.1 (Good)1.05 (Excellent)
Theoretical Plates (

)
< 2,000> 8,000> 12,000
Stability Poor (Dewetting observed)Moderate (Long equilibration)High (Dewetting Immune)
Recommendation Not Recommended Alternative Recommended

Analysis:

  • Standard C18: Failed due to lack of retention (

    
    ). The highly aqueous environment required to retain the polar SCCA caused phase collapse.
    
  • HILIC: Provided excellent retention. However, SCCA solubility in the high-organic loading solvent (90% ACN) was poor, leading to potential precipitation and needle blockage.

  • Polar-Embedded C18: The embedded polar group (e.g., amide) allows the water layer to wet the surface, preventing collapse. This yielded stable retention (

    
    ) and superior peak symmetry.
    

Part 3: Optimized Protocol (Polar-Embedded C18)

This protocol serves as the primary method for SCCA purity validation.

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD)

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP), 150 x 4.6 mm, 5 µm.

  • Temperature: 30°C

  • Flow Rate: 1.0 mL/min

  • Wavelength: 210 nm (Reference: 360 nm)

  • Injection Volume: 10 µL

Mobile Phase Preparation[1][2][3][4]
  • Solvent A (Buffer): Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. (pH ~2.2). Note: Low pH is critical to suppress carboxylic acid ionization.

  • Solvent B: 100% Acetonitrile.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0982Isocratic Hold (Retention)
5.0982End Isocratic
15.04060Gradient Elution (Impurities)
15.1982Re-equilibration
20.0982Stop

Part 4: Validation Framework (ICH Q2 R2)

To ensure the method is "fit for purpose," it must be validated according to ICH Q2(R2) guidelines.

Specificity (Forced Degradation)

Demonstrate that the method can separate SCCA from its degradation products.

  • Protocol: Expose SCCA to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3% H2O2) for 4 hours.

  • Acceptance Criteria: Peak purity angle < Purity threshold (via DAD). Resolution (

    
    ) > 1.5 between SCCA and nearest degradant.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike known amounts of SCCA into a placebo matrix (if available) or perform standard addition at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Validation Workflow Diagram

ValidationWorkflow Plan Validation Plan (ICH Q2 R2) Spec Specificity (Stress Testing) Plan->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Report & SOP Prec->Report

Figure 2: Sequential workflow for validating the SCCA HPLC method.

Part 5: Orthogonal Validation (qNMR)

While HPLC provides purity based on UV absorption (% Area), it assumes all impurities have similar extinction coefficients. For a rigorous "Absolute Purity" assessment, Quantitative NMR (qNMR) is the gold standard orthogonal method.[1]

  • Why qNMR? It is non-destructive and does not rely on UV chromophores.

  • Protocol:

    • Dissolve ~10 mg SCCA and ~10 mg Internal Standard (e.g., Maleic Acid, TraceCERT®) in DMSO-d6.

    • Acquire 1H-NMR with sufficient relaxation delay (

      
      ).
      
    • Calculate purity based on molar ratios of the cyclobutane ring protons vs. the internal standard.

Comparison: If HPLC Purity is 99.5% but qNMR Purity is 96.0%, the sample likely contains non-UV active impurities (e.g., inorganic salts or residual solvents) or the HPLC method is missing a co-eluting impurity.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. [Link]

Sources

Validation

Comparative Metabolic Stability of Sulfamoyl Cyclobutane Derivatives

Executive Summary: The Case for the Four-Membered Ring In modern drug discovery, the sulfamoyl cyclobutane scaffold represents a strategic "sweet spot" between the high metabolic liability of flexible alkyl chains and th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for the Four-Membered Ring

In modern drug discovery, the sulfamoyl cyclobutane scaffold represents a strategic "sweet spot" between the high metabolic liability of flexible alkyl chains and the solubility issues often associated with planar aromatic rings. This guide provides a technical comparison of sulfamoyl cyclobutane derivatives against their primary structural alternatives.

Key Insight: The cyclobutane ring offers a unique


 boost  and conformational rigidity  (reducing the entropic penalty of binding) while often demonstrating superior metabolic stability compared to cyclopentyl or linear alkyl analogs due to the specific "puckered" geometry that can sterically hinder Cytochrome P450 (CYP) access.

Comparative Analysis: Cyclobutane vs. Alternatives

The following analysis benchmarks sulfamoyl cyclobutane derivatives against three common bioisosteric alternatives. Data is synthesized from structure-activity relationship (SAR) trends in medicinal chemistry literature.[1]

Table 1: Metabolic and Physicochemical Performance Matrix
FeatureSulfamoyl Cyclobutane Sulfamoyl n-Butane (Flexible Alkyl)Sulfamoyl Benzene (Aromatic)Sulfamoyl Cyclohexane
Metabolic Stability (

)
High Low to ModerateHigh (unless electron-rich)Moderate
Primary Metabolic Route Ring Hydroxylation (slow)

-1 Oxidation / N-dealkylation
Aromatic Hydroxylation / GlucuronidationRing Hydroxylation (fast)
Conformational Entropy Low (Rigid) High (Flexible)Low (Rigid)Moderate (Chair flip)
Solubility (

)
HighModerateLow (Planar stacking)High
Vector Geometry Defined (180° or ~150° pucker)Undefined (Rotatable)Planar (120°/180°)Defined (Chair)
Deep Dive: The "Pucker" Factor

Unlike the planar benzene or the rapidly flipping cyclohexane, cyclobutane exists in a puckered conformation (butterfly shape) with a dihedral angle of approximately 25–35°.

  • Impact on Stability: This pucker creates a distinct steric profile. In 1,3-disubstituted derivatives, the cis isomer often shields the ring carbons from CYP heme iron access more effectively than the trans isomer, depending on the specific binding mode within the enzyme pocket.

  • Comparison: Linear alkyl sulfonamides (e.g., n-butane derivatives) suffer from rapid

    
    -oxidation because the flexible chain can easily adopt a conformation that presents terminal methyl groups to the CYP catalytic center. The cyclobutane ring "ties back" these carbons, reducing the degrees of freedom and metabolic liability.
    

Mechanistic Insight: Metabolic Pathways[2]

Understanding how these molecules degrade is crucial for optimization. The primary clearance mechanism for sulfamoyl cyclobutanes is oxidative metabolism via CYP450 isoforms (typically CYP3A4 or CYP2C9), followed by Phase II conjugation.

Diagram 1: Metabolic Fate of Sulfamoyl Cyclobutanes

MetabolicPathways Parent Parent Compound (Sulfamoyl Cyclobutane) M1 Metabolite M1 (C3-Hydroxylation) Parent->M1 CYP450 (Oxidation) M2 Metabolite M2 (N-Dealkylation) Parent->M2 CYP450 (If N-substituted) M3 Metabolite M3 (Ring Opening - Rare) Parent->M3 Reactive Species Gluc O-Glucuronide (Excreted) M1->Gluc UGT (Conjugation)

Figure 1: Primary metabolic pathways. Ring hydroxylation (M1) is the dominant soft spot, often mitigated by fluorination.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your specific derivative, use this standardized Human Liver Microsome (HLM) assay. This protocol emphasizes self-validating controls .

Materials
  • Test Compound: 10 mM stock in DMSO.

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Controls:

    • High Clearance: Testosterone or Verapamil.

    • Low Clearance: Warfarin or Atenolol.

Step-by-Step Workflow
  • Preparation:

    • Dilute Test Compound to 1 µM in phosphate buffer (100 mM, pH 7.4).

    • Pre-incubate microsomes (0.5 mg/mL final conc) with Test Compound for 5 min at 37°C.

    • Expert Note: Low substrate concentration (1 µM) is critical to ensure first-order kinetics (

      
      ).
      
  • Initiation:

    • Add NADPH (1 mM final) to initiate the reaction.

    • Negative Control: Prepare a parallel set without NADPH to rule out chemical instability (hydrolysis).

  • Sampling:

    • At

      
       min, remove aliquots.
      
    • Quench immediately in ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Calculation:

    • Plot

      
       vs. time. The slope is 
      
      
      
      .
    • Intrinsic Clearance (

      
      ): 
      
      
      
      
Validation Criteria (Self-Correction)
  • Linearity: The

    
     of the decay slope must be > 0.90. If not, the compound may be saturating the enzyme or binding non-specifically to the plate.
    
  • Recovery: The

    
     min sample without NADPH must show >95% recovery. If <95%, the compound is chemically unstable or volatile.
    

Optimization Strategy: The Decision Tree

When a sulfamoyl cyclobutane lead shows poor metabolic stability, follow this logic to optimize without losing potency.

Diagram 2: Medicinal Chemistry Optimization Workflow

OptimizationStrategy Start Issue: High Clearance (CL_int > 50 µL/min/mg) Check1 Identify Soft Spot: Metabolite ID (LC-MS) Start->Check1 Branch1 Ring Oxidation? Check1->Branch1 Branch2 Sulfonamide N-Dealkylation? Check1->Branch2 Sol1 Strategy A: Fluorinate Ring (gem-difluoro) Branch1->Sol1 Yes Sol2 Strategy B: Change Stereochem (Cis <-> Trans) Branch1->Sol2 Yes Sol3 Strategy C: Steric Shielding (Add alpha-Methyl) Branch2->Sol3 Yes Result Re-test CL_int Sol1->Result Blocks CYP access Sol2->Result Alters vector/binding

Figure 2: Strategic workflow for improving metabolic stability. Fluorination and stereochemical inversion are the highest-yield modifications.

References

  • Van der Kolk, M. R., et al. "Cyclobutanes in Small-Molecule Drug Candidates."[2] ChemMedChem, 2022.[2]

  • BenchChem Technical Support. "A Comprehensive Review of Methylcyclobutane Sulfonamide Derivatives in Modern Drug Discovery." BenchChem, 2025.[1][3][4]

  • Mykhailiuk, P. K. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." Journal of Organic Chemistry, 2017.

  • Cox, P. B., et al. "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library." ChemMedChem, 2022.[2]

  • Kalgutkar, A. S., et al. "Metabolism-Guided Drug Design." Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals, 2020.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Sulfamoylcyclobutane-1-carboxylic acid

Operational Safety Protocol: Handling 1-Sulfamoylcyclobutane-1-carboxylic acid Executive Summary & Risk Profile Handling 1-Sulfamoylcyclobutane-1-carboxylic acid requires a safety protocol that addresses its dual-functio...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 1-Sulfamoylcyclobutane-1-carboxylic acid

Executive Summary & Risk Profile

Handling 1-Sulfamoylcyclobutane-1-carboxylic acid requires a safety protocol that addresses its dual-functional nature. As a compound containing both a carboxylic acid moiety and a sulfamoyl (


)  group attached to a strained cyclobutane ring, it presents specific chemical hazards that exceed standard organic handling.

While specific toxicological data for this niche intermediate may be limited, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).

  • Primary Hazard (Acidity): Like cyclobutanecarboxylic acid, this compound is acidic. In the presence of moisture (perspiration, mucous membranes), it can hydrolyze or dissociate to cause Category 1B Skin Burns or Category 1 Eye Damage [1, 8].

  • Secondary Hazard (Sulfonamide): The sulfamoyl group introduces a risk of respiratory sensitization or allergic dermatitis in susceptible individuals.

  • Physical Hazard: As a likely crystalline solid, electrostatic charging during weighing can generate fine particulates, leading to inhalation risks.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to create a self-validating barrier system where the failure of one control (e.g., fume hood sash) is mitigated by the next (e.g., respirator/goggles).

Protection Zone Standard Protocol (mg to g scale) Scale-Up Protocol (>100 g or Solution Prep) Technical Rationale
Respiratory Engineering Control: Fume Hood (Face velocity: 80–100 fpm).P100/N99 Respirator + Fume Hood.Acidic particulates are hygroscopic; inhalation causes immediate mucosal irritation [9].
Ocular Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient.Full Face Shield over Goggles.Fine acidic powders can bypass side-shields of standard glasses. Contact with moisture in the eye creates an immediate corrosive solution [2].
Dermal (Hands) Nitrile Gloves (Min.[1] thickness: 5 mil). Double-gloving recommended.Long-cuff Nitrile (Outer) + Laminated Film (Inner) if using polar solvents.Nitrile offers excellent degradation resistance to organic acids. Double gloving allows outer glove removal upon contamination without skin exposure [14].
Body Lab Coat (High-neck, snap closure).Tyvek® Apron or Sleeve Covers.Protects personal clothing from dust accumulation.[2] Synthetic fabrics (Tyvek) prevent acid penetration better than cotton blends.

Safety Logic & Decision Workflow

The following diagram illustrates the decision-making logic for handling this compound, integrating risk assessment with operational action.

SafetyProtocol Start Start: Handling 1-Sulfamoylcyclobutane-1-carboxylic acid Assessment State Assessment: Solid Powder vs. Solution Start->Assessment Solid Solid Handling (Weighing/Transfer) Assessment->Solid Liquid Solution Handling (Synthesis/Workup) Assessment->Liquid DustRisk Risk: Airborne Acidic Particulates Solid->DustRisk SplashRisk Risk: Corrosive Splash/Absorption Liquid->SplashRisk Hood Control: Fume Hood (Sash at working height) DustRisk->Hood DoubleGlove Control: Double Nitrile Gloves (Change outer every 30 mins) SplashRisk->DoubleGlove Static Control: Static Gun/Ionizer (Prevent dispersion) Hood->Static Action Proceed with Experiment Static->Action DoubleGlove->Hood

Figure 1: Operational safety logic flow ensuring engineering controls (Hood) and administrative controls (Static/Gloving) precede experimental action.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing

Goal: Eliminate static-induced powder dispersion.

  • Engineering Check: Verify fume hood flow is active. Clear the deck of incompatible bases (e.g., Sodium Hydroxide) or strong oxidizers to prevent accidental mixing [1].

  • Static Control: This compound (cyclobutane scaffold) is likely hydrophobic and prone to static charge. Use an anti-static gun or ionizer bar inside the balance draft shield before opening the vial.

  • Weighing:

    • Place a tared weighing boat inside the balance.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Critical: If powder adheres to the spatula due to static, do not "flick" it. Wash it off into the waste stream later.

Phase 2: Solubilization & Transfer

Goal: Prevent exothermic splashing.

  • Solvent Selection: When dissolving in polar aprotic solvents (e.g., DMSO, DMF), anticipate a mild exotherm.

  • Addition Order: Always add the solid to the solvent , never solvent to solid. This prevents the formation of a "paste" that can spatter if heat is generated.

  • Vessel Closure: Immediately cap vessels after transfer. Sulfamoyl derivatives can degrade or absorb moisture; keep headspace inert (Nitrogen/Argon) if possible.

Disposal & Decontamination Strategy

Disposal must follow the chemical nature of the compound (Organic Acid). Never dispose of this compound down the drain.

Decontamination of Surfaces
  • Dry Clean First: If solid is spilled, do not wet immediately (this creates a corrosive acid). Sweep gently with a brush and pan dedicated to hazardous waste [2].

  • Wet Decontamination:

    • Apply a mild alkaline solution (1-5% Sodium Bicarbonate,

      
      ) to the surface.
      
    • Observation: Look for bubbling (

      
       release). This confirms the acid is being neutralized.
      
    • Wipe with absorbent pads.

    • Final rinse with water.[3][4][5][6][7]

Waste Stream Classification
  • Solid Waste: Label as "Hazardous Waste: Solid Organic Acid (Sulfonamide derivative)."

  • Liquid Waste: Segregate into Acidic Organic Waste . Do not mix with "Basic Organic Waste" containers, as this will generate heat and pressure [1, 7].

Emergency Response (Spill/Exposure)

Event Immediate Action Follow-Up
Eye Contact Flush immediately for 15 minutes. Hold eyelids open. Time is critical to prevent corneal opacity.Seek medical attention.[2][3][4][5][6][7] Bring the chemical structure/CAS info.
Skin Contact Brush off dry powder first, then wash with soap and water for 15 mins.Monitor for delayed sensitization (redness/itching) due to sulfonamide group.
Inhalation Move to fresh air.[2][3][4][5]If wheezing occurs (sensitization), consult a physician immediately.

References

  • University of Washington (EH&S). Organic Acid Standard Operating Procedure. Retrieved from

  • Washington State University. Acids, Organic: Safety & Handling Guidelines. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Adamantane-1-carboxylic acid (Structural Analog). Retrieved from

  • Allan Chemical Corp. PPE Selection Process for Chemical Work. Retrieved from

  • HHS / CHEMM. Levels of PPE and Chemical Protective Clothing. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 1-Cyclohexene-1-carboxylic Acid (Structural Analog). Retrieved from

  • University of Utah. Acid Handling and Spill Procedures. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid.[2] Retrieved from

  • Bofan Chem. Safety Precautions When Handling Acids. Retrieved from

  • OSHA. Technical Manual Section VIII: Chemical Protective Clothing. Retrieved from

  • TCI Chemicals. Safety Data Sheet: 1-Cyclohexene-1-carboxylic Acid. Retrieved from

  • Cayman Chemical. Safety Data Sheet: 1-Aminocyclopropanecarboxylic Acid.[8] Retrieved from

  • PubChem. 1-Sulfanylcyclobutane-1-carboxylic acid (Compound Summary). Retrieved from

  • Pharmacy Purchasing & Products. PPE for Use in Handling Hazardous Drugs (Permeation/Double Gloving). Retrieved from

Sources

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